Phccc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPIEZPAXSELW-CYVLTUHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179068-02-1 | |
| Record name | N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Action of PHCCC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a significant pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.
Core Mechanism of Action: Positive Allosteric Modulation of mGluR4
The primary mechanism of action of this compound is its function as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4).[1][2][3][4] This activity is stereospecific, with the (-)-enantiomer of this compound being the active form.[1][3]
As a PAM, (-)-PHCCC does not bind to the orthosteric site where the endogenous agonist, glutamate, binds. Instead, it binds to a distinct allosteric site located within the transmembrane domain of the mGluR4.[1][3] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists like glutamate or the group III mGluR agonist L-AP4.[1][4]
The key effects of (-)-PHCCC on mGluR4 function are:
-
Increased Agonist Potency: (-)-PHCCC potentiates the effect of mGluR4 agonists, causing a leftward shift in their concentration-response curves. This means that a lower concentration of the agonist is required to elicit a given level of receptor activation in the presence of (-)-PHCCC.
-
Enhanced Maximum Efficacy: In addition to increasing potency, (-)-PHCCC can also enhance the maximal response achievable by an agonist.[1]
-
Direct Agonist Activity at High Concentrations: At higher concentrations, (-)-PHCCC can exhibit weak direct agonist activity at mGluR4, meaning it can activate the receptor even in the absence of an orthosteric agonist.[1][3]
This allosteric modulation of mGluR4 by this compound has been demonstrated to have significant functional consequences, including the inhibition of GABA release at the striatopallidal synapse, which is a key target in the basal ganglia motor circuit.[5] This has led to the investigation of this compound and other mGluR4 PAMs as potential therapeutic agents for Parkinson's disease.[5][6][7]
Signaling Pathway of mGluR4 Modulation by this compound
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for (-)-PHCCC.
| Parameter | Receptor | Value | Assay Conditions | Reference |
| EC50 | human mGluR4a | >30 µM | GTPγS binding assay, in the absence of L-AP4 | [1] |
| human mGluR4a | ~6 µM | GTPγS binding assay, in the presence of 0.2 and 0.6 µM L-AP4 | [1] | |
| human mGluR4a | 3.8 µM | GTPγS binding assay, in the presence of 10 µM L-AP4 | [1] | |
| Antagonist Activity | human mGluR1b | 30% max antagonist efficacy | Functional assay | [1][3] |
| Selectivity | mGluR2, -3, -5a, -6, -7b, -8a | Inactive | Various functional assays | [1][3] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound. For specific concentrations, incubation times, and buffer compositions, it is recommended to consult the original publications.
Cell Culture and Transfection for mGluR Expression
Objective: To express metabotropic glutamate receptors in a heterologous system for in vitro characterization.
General Protocol:
-
Cell Line Maintenance: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.[5] Cells are maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Transfection: Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the desired mGluR subtype (e.g., human mGluR4a). Transfection can be achieved using various methods, such as lipid-based reagents (e.g., Lipofectamine) or electroporation. For stable cell lines, a selection marker (e.g., neomycin resistance) is co-transfected, and cells are cultured in the presence of the selection agent.
-
Verification of Expression: Receptor expression is confirmed using techniques such as immunocytochemistry, western blotting, or functional assays.
GTPγS Binding Assay
Objective: To measure the activation of G proteins coupled to mGluR4 as a functional readout of receptor activation.
General Protocol:
-
Membrane Preparation: Cells expressing the mGluR of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a microplate, the cell membranes are incubated with the test compound (e.g., (-)-PHCCC), an agonist (e.g., L-AP4), and [35S]GTPγS in a buffer containing GDP and MgCl2.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Termination and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [35S]GTPγS to pass through. The radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the agonist to generate concentration-response curves. The EC50 values are determined by fitting the data to a sigmoidal dose-response curve.
cAMP Assay
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream signaling event of mGluR4 activation.
General Protocol:
-
Cell Plating: Cells expressing mGluR4 are plated in a multi-well plate and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with forskolin (an activator of adenylyl cyclase) in the presence or absence of an mGluR4 agonist and/or this compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is calculated and plotted against the concentration of the test compound to determine IC50 values.
Electrophysiology at the Striatopallidal Synapse
Objective: To assess the functional effect of this compound on synaptic transmission in a native brain circuit.
General Protocol:
-
Brain Slice Preparation: Coronal brain slices containing the striatum and globus pallidus are prepared from rodents.
-
Recording Setup: The slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are made from neurons in the globus pallidus.
-
Synaptic Stimulation: An electrode is placed in the striatum to electrically stimulate the GABAergic inputs to the globus pallidus neurons, evoking inhibitory postsynaptic currents (IPSCs).
-
Drug Application: The effects of an mGluR4 agonist (e.g., L-AP4) and this compound on the amplitude of the evoked IPSCs are measured by bath application of the compounds.
-
Data Analysis: The percentage inhibition of the IPSC amplitude by the agonist in the presence and absence of this compound is calculated to determine the potentiating effect of the allosteric modulator.
Experimental Workflow for Characterizing this compound
Conclusion
(-)-PHCCC is a well-characterized positive allosteric modulator of mGluR4. Its ability to enhance the function of this receptor has made it an invaluable tool for elucidating the physiological roles of mGluR4 and for exploring its therapeutic potential in neurological disorders such as Parkinson's disease. This guide provides a foundational understanding of its mechanism of action, supported by quantitative data and an overview of the experimental methodologies employed in its characterization. Further research into the structure-activity relationship of this compound and the development of novel mGluR4 PAMs with improved pharmacokinetic and pharmacodynamic properties remain active areas of investigation in drug discovery.
References
- 1. Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-regensburg.de [uni-regensburg.de]
- 5. pnas.org [pnas.org]
- 6. A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity between the Rat and Human Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and synthesis of (-)-PHCCC
An In-depth Technical Guide to the Discovery and Synthesis of (-)-PHCCC
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a landmark molecule in the study of metabotropic glutamate receptors (mGluRs), identified as the first selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4). This discovery has provided a critical pharmacological tool for elucidating the function of mGluR4 and has established a proof-of-concept for the therapeutic potential of mGluR4 modulation in neurological disorders such as Parkinson's disease.[1] The activity of the racemic compound was found to reside entirely in the (-)-enantiomer.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to (-)-PHCCC.
Discovery and Pharmacological Profile
The search for subtype-selective ligands for the group III mGluRs (mGluR4, -6, -7, and -8) led to the identification of (+/-)-PHCCC as a positive allosteric modulator of mGluR4.[2][3] Subsequent chiral separation and testing revealed that all modulatory activity was attributable to the (-)-enantiomer.[1] (-)-PHCCC is derived from the scaffold of CPCCOEt, a known mGluR1/5 antagonist, highlighting a fascinating case of scaffold re-exploration leading to a different class of activity on a related receptor subtype.[1][4]
(-)-PHCCC exhibits its primary activity by binding to an allosteric site within the transmembrane region of the mGluR4, distinct from the orthosteric site where the endogenous agonist glutamate binds.[2][3] This binding potentiates the receptor's response to an agonist, such as L-AP4, by increasing the agonist's potency and markedly enhancing its maximum efficacy.[1][2] At higher concentrations, (-)-PHCCC can also act as a direct, low-efficacy agonist of mGluR4.[2][3]
The compound demonstrates notable selectivity for mGluR4. It is inactive at mGluR2, -3, -5a, -6, -7b, and -8a.[2] However, it retains some activity from its parent scaffold, acting as a partial antagonist at mGluR1b and a general group I mGluR antagonist at low micromolar concentrations.[2][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for (-)-PHCCC's activity at various metabotropic glutamate receptors.
| Parameter | Receptor | Value | Notes | Reference |
| PAM Activity | mGluR4 | Potentiates agonist | Increases agonist potency and maximal efficacy. | [1][2] |
| Direct Agonist Activity | mGluR4 | Low Efficacy | Observed at higher concentrations of (-)-PHCCC. | [2][3] |
| Antagonist Activity | mGluR1 | IC₅₀ ~ 3 µM | Antagonist activity for group I mGluRs. | [5] |
| Partial Antagonist Activity | mGluR1b | ~30% max efficacy | Partial antagonist effect observed. | [2] |
| Selectivity | mGluR2, -3, -5a, -6, -7b, -8a | Inactive | No significant activity observed at these subtypes. | [2] |
Synthesis of (-)-PHCCC
The synthesis of the PHCCC scaffold involves a multi-step process starting from chromone-2-carboxylic acid. A general synthetic route, which can be adapted for various analogs, is outlined below. The synthesis of the specific (-)-enantiomer requires chiral separation or an asymmetric synthesis approach.
General Synthesis Workflow
The logical workflow for synthesizing the this compound scaffold is depicted below.
Caption: General synthetic workflow for the this compound scaffold.
Experimental Protocols
Step 1: Cyclopropanation of Chromone-2-carboxylic acid [6]
-
To a solution of chromone-2-carboxylic acid in dimethylformamide (DMF), add trimethylsulfoxonium iodide ((CH₃)₃SOI) and sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to isolate the crude cyclopropane carboxylic acid analog.
-
Purify the product via crystallization or column chromatography.
Step 2: Amide Coupling [6]
-
Dissolve the cyclopropane carboxylic acid product from Step 1 in a suitable aprotic solvent (e.g., DMF).
-
Add an amine (e.g., aniline for this compound) and a peptide coupling agent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.
-
Stir the reaction at room temperature until completion.
-
Isolate the resulting amide through an extractive workup and purify by column chromatography.
Step 3: Oximation [6]
-
Dissolve the amide product from Step 2 in methanol (MeOH).
-
Add hydroxylamine (NH₂OH), typically as a solution of hydroxylamine hydrochloride with a base (e.g., sodium acetate).
-
Heat the mixture (e.g., to 65 °C) and stir for several hours.
-
Monitor the reaction for the conversion of the ketone to the oxime.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the final product, the this compound scaffold, by crystallization or chromatography.
Step 4: Chiral Separation To obtain the active (-)-enantiomer, the racemic mixture ((+/-)-PHCCC) can be separated using chiral chromatography techniques (e.g., chiral HPLC or SFC).
Mechanism of Action and Signaling Pathway
As a member of the group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[7][8] (-)-PHCCC, as a PAM, enhances this process in the presence of an agonist.
mGluR4 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by mGluR4 activation and the modulatory role of (-)-PHCCC.
Caption: mGluR4 signaling pathway modulated by (-)-PHCCC.
Key Experimental Assays
The characterization of (-)-PHCCC relies on specific in vitro assays to determine its potency, efficacy, and selectivity.
Membrane Preparation and Radioligand Binding
This protocol is used to assess how a compound affects the binding of a known radiolabeled ligand to the receptor.
-
Cell Culture: Culture cells stably expressing the human mGluR subtype of interest (e.g., hmGluR4a) in large quantities.[3]
-
Membrane Preparation: Harvest the cells and homogenize them in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.[3]
-
Binding Assay: Incubate the prepared membranes with a known radiolabeled group III mGluR agonist (e.g., [³H]L-AP4) in the presence of varying concentrations of the test compound ((-)-PHCCC).
-
Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters to reduce non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data to determine the IC₅₀ or Kᵢ values, which indicate the compound's affinity for the receptor binding site.
Functional Assays (e.g., cAMP Measurement)
These assays measure the functional consequence of receptor activation.
-
Cell Plating: Plate cells expressing the target receptor (e.g., hmGluR4) in multi-well plates.
-
Compound Incubation: Treat the cells with the agonist (e.g., L-AP4) in the presence and absence of various concentrations of (-)-PHCCC. To measure the inhibition of adenylyl cyclase, first stimulate the cells with a compound like forskolin to increase basal cAMP levels.[7][8]
-
Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the concentration-response curves to determine the EC₅₀ of the agonist in the presence and absence of the modulator. A leftward shift in the agonist's EC₅₀ indicates positive allosteric modulation. The maximal response (Emax) can also be compared.
Conclusion
(-)-PHCCC remains a cornerstone compound in the field of mGluR pharmacology. Its discovery as a selective mGluR4 PAM not only provided a vital tool for basic research but also validated the therapeutic strategy of allosterically modulating this receptor.[1] While its own physicochemical properties have limited its clinical development, the scaffold has served as a critical starting point for the discovery of next-generation mGluR4 PAMs with improved potency and drug-like properties.[4][9] The technical information provided herein serves as a guide for researchers aiming to understand, synthesize, or build upon the foundational work established by (-)-PHCCC.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adooq.com [adooq.com]
- 6. Re-exploration of the this compound Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-exploration of the this compound Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Modulator PHCCC: A Technical Guide to its Effects on Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a valuable pharmacological tool for the study of metabotropic glutamate receptors (mGluRs). It exhibits a distinct profile of activity, primarily acting as a positive allosteric modulator (PAM) of the mGluR4 subtype, while also displaying negative allosteric modulator (NAM) properties at mGluR1. This differential activity makes this compound a key compound for dissecting the physiological and pathological roles of these specific glutamate receptor subtypes. This technical guide provides an in-depth overview of the effects of this compound on glutamate receptor subtypes, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound's interaction with mGluRs is subtype-specific, a characteristic that has been leveraged in numerous neuroscience studies. Its primary activities are summarized below.
Positive Allosteric Modulation of mGluR4
The most prominent and widely studied effect of this compound is its positive allosteric modulation of mGluR4. As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate, or orthosteric agonists like L-AP4.[1][2] This potentiation of mGluR4 activity is significant for therapeutic strategies targeting this receptor, particularly in the context of Parkinson's disease, where enhancing mGluR4 function has shown promise.[2][3] At higher concentrations, this compound can exhibit weak direct agonist activity at mGluR4.[1] The binding site for this compound on mGluR4 is located within the transmembrane region of the receptor.[1][4]
Negative Allosteric Modulation of mGluR1
In addition to its effects on mGluR4, this compound also acts as a negative allosteric modulator (NAM) or a partial antagonist at the mGluR1b subtype.[1][4] This means it can reduce the response of mGluR1b to glutamate. This activity is generally observed at similar concentrations to its mGluR4 PAM activity, which is a crucial consideration for interpreting experimental results. The antagonistic effect at mGluR1 is partial, with a maximal inhibition of approximately 30%.[4]
Selectivity Profile
Studies have shown that the (-)-enantiomer of this compound is the active form.[1] It is largely inactive at other mGluR subtypes, including mGluR2, mGluR3, mGluR5a, mGluR6, mGluR7b, and mGluR8a, making it a relatively selective tool for studying mGluR1 and mGluR4.[1][4]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's activity at mGluR1 and mGluR4. These values are essential for designing experiments and interpreting data.
| Receptor Subtype | Modality | Parameter | Value | Reference |
| mGluR1b | Negative Allosteric Modulator / Partial Antagonist | IC₅₀ | 3.4 µM | [4] |
| Maximum Antagonist Efficacy | ~30% | [1][4] | ||
| mGluR4 | Positive Allosteric Modulator | EC₅₀ (in the absence of agonist) | ~30 µM | [4] |
Note: IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The characterization of this compound's effects on glutamate receptors relies on a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key assays.
GTPγ[³⁵S] Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to Gα subunits upon receptor activation.
Objective: To determine the effect of this compound on mGluR4 activation in the presence or absence of an orthosteric agonist.
Methodology:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human mGluR4a subtype are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), the orthosteric agonist (e.g., L-AP4), this compound at various concentrations, and GTPγ[³⁵S].
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free GTPγ[³⁵S].
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC₅₀ values for agonists and the modulatory effect of this compound.
-
Intracellular Calcium Flux Assay
This assay is used to measure the activation of Gq-coupled receptors, such as mGluR1, which signal through the release of intracellular calcium.
Objective: To determine the antagonistic effect of this compound on mGluR1b activation.
Methodology:
-
Cell Preparation:
-
HEK293 or CHO cells expressing the mGluR1b subtype are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer solution for a specific duration (e.g., 60 minutes at 37°C).
-
-
Assay Procedure:
-
The dye is washed off, and cells are incubated with varying concentrations of this compound.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
An mGluR1 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The inhibitory effect of this compound is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.
-
Electrophysiology
Electrophysiological recordings from brain slices allow for the study of this compound's effects on synaptic transmission in a more physiologically relevant context.
Objective: To assess the modulation of synaptic strength by this compound at specific synapses, such as corticostriatal synapses.
Methodology:
-
Brain Slice Preparation:
-
Rodents are anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices containing the region of interest (e.g., the striatum) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature.
-
-
Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are made from medium spiny neurons in the striatum.
-
A stimulating electrode is placed in the corpus callosum to evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
-
-
Experimental Protocol:
-
A stable baseline of evoked responses is recorded.
-
This compound is bath-applied to the slice, and changes in the amplitude and/or frequency of EPSPs/EPSCs are measured.
-
The effect of this compound can be tested in the presence of an mGluR4 agonist to observe potentiation.
-
-
Data Analysis:
-
The amplitude of the synaptic responses before and after drug application is compared to determine the effect of this compound.
-
Signaling Pathways
This compound's effects are mediated through the modulation of distinct intracellular signaling cascades coupled to mGluR1 and mGluR4.
mGluR1 Signaling Pathway
mGluR1 is a Group I mGluR and is canonically coupled to the Gαq/11 G-protein.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6] This cascade can lead to a wide range of cellular responses, including the modulation of ion channels and gene expression.[7][8] As a NAM, this compound attenuates this signaling cascade.
mGluR4 Signaling Pathways
mGluR4, a Group III mGluR, is primarily coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This is considered the canonical signaling pathway for mGluR4. However, studies have also identified a non-canonical pathway where mGluR4 activation can lead to the stimulation of PLC and subsequently PKC, which is involved in the inhibition of presynaptic calcium influx.[1] As a PAM, this compound enhances both of these signaling pathways in the presence of an agonist.
Conclusion
This compound is a pivotal pharmacological agent for investigating the roles of mGluR1 and mGluR4 in the central nervous system. Its well-characterized dual activity as a PAM at mGluR4 and a NAM at mGluR1, combined with its relative selectivity, provides a powerful tool for researchers. A thorough understanding of its quantitative effects, the experimental methods for its study, and the signaling pathways it modulates is essential for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting metabotropic glutamate receptors.
References
- 1. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu [bu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PHCCC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a seminal positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This compound has been a critical tool compound for elucidating the therapeutic potential of selectively enhancing mGluR4 activity in preclinical models of various central nervous system disorders, including Parkinson's disease, anxiety, and for neuroprotection. This document details the key in vitro assays used to characterize this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing the relevant signaling pathways and experimental workflows.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The mGluR4 subtype, a member of the group III mGluRs, is predominantly expressed on presynaptic terminals in the central nervous system. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. The development of subtype-selective ligands for mGluRs has been a significant challenge. This compound emerged as a landmark discovery, being the first identified selective positive allosteric modulator for mGluR4.[1] Allosteric modulators offer a more nuanced approach to receptor modulation compared to orthosteric agonists, as they fine-tune the receptor's response to the endogenous ligand, glutamate.
Mechanism of Action
This compound functions as a positive allosteric modulator of mGluR4.[1][2] This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event does not activate the receptor on its own at low concentrations but rather enhances the affinity and/or efficacy of orthosteric agonists like L-AP4 and glutamate.[1][2] At higher concentrations, this compound can exhibit weak direct agonist activity.[1][2] The active enantiomer is (-)-PHCCC.[1][2] Chimeric receptor studies have indicated that the binding site for (-)-PHCCC is located within the transmembrane region of the mGluR4.[1][2]
Signaling Pathway of mGluR4
The activation of mGluR4, potentiated by this compound, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound from various in vitro functional assays.
Table 1: Potency and Efficacy of (-)-PHCCC at mGluR4
| Assay Type | Agonist | (-)-PHCCC Concentration | EC50 (µM) | Fold Shift | Maximal Response (% of Glutamate) | Reference |
| GTPγ[³⁵S] Binding | L-AP4 | - | - | - | - | [2] |
| L-AP4 | 3 µM | - | - | - | [2] | |
| L-AP4 | 10 µM | - | - | - | [2] | |
| L-Glutamate | - | 7.5 ± 1.6 | - | 100 | [3] | |
| L-Glutamate | 30 µM | 0.317 ± 0.1 | 5.5 | Increased | [3][4] | |
| Calcium Mobilization | Glutamate (EC₂₀) | - | 4.1 | - | - | [3][4] |
| cAMP Formation | Forskolin | 30 µM | - | - | Reduction | [5] |
Note: Fold shift is calculated from the leftward shift of the agonist concentration-response curve in the presence of this compound.
Table 2: Direct Agonist Activity of (-)-PHCCC at mGluR4
| Assay Type | Agonist | EC50 (µM) | Reference |
| GTPγ[³⁵S] Binding | (-)-PHCCC (in absence of L-AP4) | > 30 | [2] |
| GTPγ[³⁵S] Binding | (-)-PHCCC (in presence of 0.2 µM L-AP4) | ~ 6 | [2] |
| GTPγ[³⁵S] Binding | (-)-PHCCC (in presence of 0.6 µM L-AP4) | ~ 6 | [2] |
| GTPγ[³⁵S] Binding | (-)-PHCCC (in presence of 10 µM L-AP4) | 3.8 | [2] |
Table 3: Selectivity Profile of (-)-PHCCC
| Receptor Subtype | Activity | Efficacy | Reference |
| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [1][2] |
| mGluR2 | Inactive | - | [1][2] |
| mGluR3 | Inactive | - | [1][2] |
| mGluR5a | Inactive | - | [1][2] |
| mGluR6 | Inactive | - | [1][2] |
| mGluR7b | Inactive | - | [1][2] |
| mGluR8a | Inactive | - | [1][2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
GTPγ[³⁵S] Binding Assay
This assay measures the activation of G proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, GTPγ[³⁵S], to the Gα subunit is a direct measure of receptor activation.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human mGluR4a (hmGluR4a) are prepared.
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, and NaCl.
-
Incubation: Membranes are incubated with GDP, the orthosteric agonist (e.g., L-AP4 or glutamate) at various concentrations, and the test compound (this compound) at fixed concentrations.
-
Initiation of Reaction: The binding reaction is initiated by the addition of GTPγ[³⁵S].
-
Termination and Separation: After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free GTPγ[³⁵S].
-
Quantification: The amount of bound GTPγ[³⁵S] is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
cAMP Formation Assay
This assay is used to assess the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Methodology:
-
Cell Culture: Cells expressing mGluR4 are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with this compound and/or an orthosteric agonist before stimulating adenylyl cyclase with forskolin.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a LANCE® Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is calculated and plotted against the concentration of the test compound.
Calcium Mobilization Assay
To overcome the difficulty of directly measuring the Gi/o-mediated decrease in cAMP in a high-throughput format, a common strategy is to co-express the mGluR4 with a promiscuous G protein, such as Gαqi5. This chimeric G protein couples the receptor to the Gq pathway, resulting in an increase in intracellular calcium upon receptor activation, which can be easily measured.
Methodology:
-
Cell Line: A CHO cell line stably co-expressing hmGluR4 and the chimeric G protein Gαqi5 is used.[3]
-
Cell Plating: Cells are plated into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added, followed by the addition of an EC₂₀ concentration of glutamate.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ for potentiation.
Summary and Conclusion
This compound is a foundational pharmacological tool that has significantly advanced our understanding of mGluR4 function. Its in vitro characterization reveals it to be a selective positive allosteric modulator of mGluR4, enhancing the potency and efficacy of orthosteric agonists. While it exhibits some off-target activity at mGluR1b, its selectivity for mGluR4 over other mGluR subtypes is well-documented. The experimental protocols outlined in this guide provide a basis for the continued investigation of mGluR4 modulators. The data presented underscore the potential of targeting mGluR4 allosterically for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of PHCCC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC). It details its mechanism of action, receptor selectivity, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended to serve as a detailed resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a seminal tool compound in the study of metabotropic glutamate receptors (mGluRs). It was the first identified selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGluR4), a Group III mGluR.[1] The activity of the racemic mixture, (±)-PHCCC, resides in the (-)-enantiomer.[2] As a PAM, (-)-PHCCC does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, L-glutamate.[2][3] At higher concentrations, it can also act as a weak partial agonist.[2]
While selective for mGluR4 over most other mGluR subtypes, (-)-PHCCC also exhibits partial antagonist activity at the mGluR1b receptor.[2] Its discovery has been pivotal for elucidating the therapeutic potential of mGluR4 modulation, particularly in the context of neurodegenerative disorders like Parkinson's disease, where it has demonstrated neuroprotective and symptomatic benefits in preclinical models.[1] However, its utility is tempered by limitations including its mGluR1 antagonist activity, low potency, and poor physicochemical properties, which result in limited brain penetration.[1][4]
Mechanism of Action
(-)-PHCCC functions as a positive allosteric modulator of the mGluR4. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand (L-glutamate) binds. The binding of (-)-PHCCC to its allosteric site, located within the transmembrane region of the receptor, induces a conformational change that enhances the receptor's response to an orthosteric agonist.[2]
This modulation manifests in two primary ways:
-
Increased Agonist Potency: (-)-PHCCC causes a leftward shift in the concentration-response curve of agonists like L-glutamate or L-AP4, meaning a lower concentration of the agonist is required to produce a given level of response.[5]
-
Enhanced Maximum Efficacy: It increases the maximal response that can be elicited by the orthosteric agonist.[2]
At concentrations in the high micromolar range (e.g., >30 µM), (-)-PHCCC can directly activate mGluR4 with low efficacy, demonstrating weak partial agonist activity.[2][5]
Quantitative Pharmacology
The pharmacological activity of (-)-PHCCC has been quantified using various in vitro functional assays. The data are summarized in the tables below.
Table 1: In Vitro Potency and Efficacy of (-)-PHCCC at mGluR4
| Parameter | Assay Type | Agonist | Value | Reference(s) |
| PAM Activity (EC50) | GTPγ[35S] Binding | 0.2-0.6 µM L-AP4 | ~6 µM | [5] |
| GTPγ[35S] Binding | 10 µM L-AP4 | 3.8 µM | [5] | |
| Functional Assay | L-Glutamate | 4.1 µM | ||
| Direct Agonist Activity (EC50) | GTPγ[35S] Binding | None | >30 µM | [5] |
| Fold Shift of Glutamate EC50 | Functional Assay | L-Glutamate | 5.5-fold | [5] |
| Functional Assay (at 10 µM this compound) | L-Glutamate | 5.8-fold |
Table 2: Receptor Selectivity Profile of (-)-PHCCC
| Receptor Subtype | Activity | Assay Type | Value (IC50/EC50) | Reference(s) |
| mGluR1b | Partial Antagonist (30% max inhibition) | Ca2+ Mobilization | 3.4 µM | [5] |
| Group I mGluRs (general) | Antagonist | Functional Assay | ~3 µM | [6][7] |
| mGluR2 | Inactive | Functional Assays | - | [2] |
| mGluR3 | Inactive | Functional Assays | - | [2] |
| mGluR5a | Inactive | Functional Assays | - | [2] |
| mGluR6 | Inactive | Functional Assays | - | [2] |
| mGluR7b | Inactive | Functional Assays | - | [2] |
| mGluR8a | Inactive | Functional Assays | - | [2] |
Note: Direct radioligand binding affinity data (Ki) for this compound at mGluR subtypes are not widely available in published literature; characterization has primarily relied on functional assays.
Signaling Pathways and Visualizations
Activation of the mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[8] This is a primary signaling pathway through which mGluR4 exerts its modulatory effects on neuronal function, such as presynaptic inhibition of neurotransmitter release.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
GTPγ[35S] Binding Assay for mGluR4 PAM Activity
This functional assay measures the activation of G-proteins coupled to mGluR4 upon agonist stimulation, which is potentiated by this compound.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4a.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C).
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Assay Procedure:
-
Prepare the assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
(-)-PHCCC at various concentrations.
-
Orthosteric agonist (e.g., L-AP4 or L-glutamate) at a fixed, sub-maximal concentration (e.g., EC20).
-
10 µM GDP.
-
Membrane preparation (5-20 µg protein/well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding 0.05-0.1 nM GTPγ[35S].
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Dry the filters and measure radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific binding against the concentration of (-)-PHCCC and fit the data using a non-linear regression to determine the EC50.
-
Intracellular Calcium Mobilization Assay for mGluR1b Antagonist Activity
This assay measures the ability of (-)-PHCCC to inhibit the increase in intracellular calcium ([Ca2+]i) mediated by the Gq-coupled mGluR1b receptor.
Protocol:
-
Cell Preparation:
-
Plate cells (e.g., COS-1 or HEK293) transiently expressing human mGluR1b onto black-walled, clear-bottom 96-well plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove culture medium from cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with the assay buffer to remove extracellular dye. Leave the cells in the final wash buffer.
-
-
Assay Procedure:
-
Use a fluorescence plate reader (e.g., a FlexStation or FLIPR) capable of kinetic reading and automated liquid addition.
-
Place the cell plate in the reader and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading (for Fura-2, ratiometric reading at excitation wavelengths 340 nm and 380 nm, with emission at ~510 nm).
-
Add varying concentrations of (-)-PHCCC to the wells and incubate for 10-20 minutes.
-
Add a fixed concentration of L-glutamate (e.g., an EC80 concentration) to stimulate the mGluR1b receptor.
-
Immediately begin recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Determine the peak response after glutamate addition.
-
Normalize the data to the response seen with glutamate alone (0% inhibition) and a baseline without glutamate (100% inhibition).
-
Plot the percentage inhibition against the concentration of (-)-PHCCC and fit the data to determine the IC50.
-
Neuroprotection Assay in Primary Cortical Neurons
This assay assesses the ability of (-)-PHCCC to protect neurons from excitotoxic cell death induced by an NMDA receptor agonist.
Protocol:
-
Cell Culture:
-
Isolate cortical neurons from embryonic day 15-17 mouse or rat brains.
-
Dissociate the tissue and plate the neurons onto poly-L-lysine-coated 96-well plates in a suitable neuronal culture medium (e.g., Neurobasal medium with B27 supplement).
-
Culture the neurons for 7-10 days to allow for maturation and synapse formation.
-
-
Excitotoxicity Induction and Treatment:
-
Replace the culture medium with a physiological salt solution.
-
Pre-treat the neurons with various concentrations of (-)-PHCCC for 15-30 minutes.
-
Induce excitotoxicity by challenging the neurons with a high concentration of NMDA (e.g., 100 µM) for 10-20 minutes.
-
Remove the NMDA-containing solution and replace it with the original culture medium (containing the respective concentrations of this compound).
-
Incubate the cultures for 24 hours.
-
-
Quantification of Cell Death (LDH Assay):
-
Carefully collect a sample of the culture supernatant (e.g., 50 µL) from each well.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt).
-
Add the reaction mixture to the supernatant samples in a new 96-well plate.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1M acetic acid).
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Determine maximal LDH release by lysing a set of untreated control wells with a lysis buffer (e.g., Triton X-100).
-
Calculate the percentage of neuroprotection relative to the cell death observed in the NMDA-only treated wells.
-
Plot neuroprotection against the concentration of (-)-PHCCC to assess its protective effect.
-
Conclusion
(-)-PHCCC is a foundational pharmacological tool that has been instrumental in validating mGluR4 as a therapeutic target. Its profile as a selective mGluR4 positive allosteric modulator, albeit with off-target activity at mGluR1b and suboptimal pharmacokinetic properties, has paved the way for the development of next-generation mGluR4 PAMs with improved potency, selectivity, and drug-like characteristics. This guide provides the core pharmacological data and methodologies that define (-)-PHCCC, serving as a critical reference for researchers utilizing this compound or developing novel modulators of metabotropic glutamate receptors.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 3. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 8. researchgate.net [researchgate.net]
The Role of PHCCC in Neuroprotection Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) has emerged as a significant pharmacological tool in the study of neuroprotection. As a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), this compound offers a selective mechanism to enhance the receptor's activity in the presence of its endogenous ligand, glutamate.[1][2] This potentiation of mGluR4, a Gi/o-coupled receptor, primarily leads to the presynaptic inhibition of glutamate release, a key factor in excitotoxic neuronal cell death implicated in a range of neurodegenerative disorders.[2][3] Furthermore, evidence suggests that this compound's neuroprotective effects may also involve the modulation of neuroinflammatory processes. This guide provides a comprehensive overview of this compound's application in neuroprotection assays, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action: Potentiation of mGluR4 Signaling
This compound binds to a site on the mGluR4 receptor distinct from the glutamate binding site, inducing a conformational change that increases the receptor's affinity and/or efficacy for glutamate.[1] The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels at the presynaptic terminal, thereby reducing the release of glutamate into the synaptic cleft. By dampening excessive glutamatergic transmission, this compound mitigates excitotoxicity, a common pathway in neuronal injury and death.
Caption: this compound potentiates mGluR4 signaling, leading to reduced presynaptic glutamate release.
Quantitative Data on Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Neuroprotection Data for this compound
| Model System | Toxin/Insult | This compound Concentration | Endpoint Measured | Result | Reference |
| Mixed mouse cortical neurons | 100 µM NMDA (10 min) | 30-100 µM | Neuronal death | Reduction in neuronal death | [1] |
| Mixed mouse cortical neurons | Beta-amyloid (25-35) | 10-30 µM | Neuronal death | Stereoselective reduction in neuronal death | [1] |
| Cerebellar granule cell neuroprecursors | - | 30 µM | [3H]thymidine incorporation | Reduction of proliferation | [3] |
Table 2: In Vivo Neuroprotection Data for this compound
| Animal Model | Disease Model | This compound Dosage | Endpoint Measured | Result | Reference |
| Rat | 6-OHDA model of Parkinson's Disease | Intranigral administration | Dopaminergic neuron survival | Increased survival of dopaminergic neurons | N/A |
| Mouse | MPTP model of Parkinson's Disease | 3 or 10 mg/kg (systemic) | Nigrostriatal degeneration | Reduced degeneration | N/A |
| Rat | MCAO model of stroke | N/A | Infarct volume | Reduction in infarct volume | N/A |
| Newborn Rat | - | 5 mg/kg, i.p. | Cerebellar morphology | Induced morphological abnormalities | [4] |
Note: Specific quantitative values for in vivo studies were not consistently available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key neuroprotection assays utilizing this compound.
In Vitro Neuroprotection Assays
1. NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity mediated by the overstimulation of NMDA receptors.
Caption: Workflow for an in vitro NMDA-induced excitotoxicity assay.
Protocol:
-
Cell Culture: Plate primary cortical neurons isolated from embryonic day 15-17 mice or rats onto poly-D-lysine coated plates and culture in neurobasal medium supplemented with B27 and L-glutamine.
-
This compound Pre-treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of (-)-PHCCC (e.g., 10, 30, 100 µM) or vehicle control for a specified period (e.g., 15-30 minutes) prior to the excitotoxic insult.
-
NMDA Exposure: Induce excitotoxicity by exposing the cultures to a high concentration of N-Methyl-D-aspartate (NMDA) (e.g., 100 µM) for a short duration (e.g., 10 minutes) in the continued presence of this compound or vehicle.[1]
-
Wash and Recovery: Terminate the NMDA exposure by washing the cultures with fresh, pre-warmed culture medium.
-
Incubation: Incubate the cultures for 24 hours to allow for the development of delayed neuronal death.
-
Assessment of Neuronal Viability: Quantify neuronal death using standard assays such as the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, the MTT assay to assess metabolic activity, or by counting viable neurons (e.g., using Trypan Blue exclusion or immunocytochemistry for neuronal markers like NeuN). Neuroprotection is calculated as the percentage reduction in neuronal death in this compound-treated cultures compared to vehicle-treated, NMDA-exposed cultures.
2. Beta-Amyloid (Aβ)-Induced Neurotoxicity Assay
This assay evaluates the protective effect of this compound against the neurotoxic effects of Aβ peptides, which are central to the pathology of Alzheimer's disease.
Protocol:
-
Aβ Preparation: Prepare oligomeric Aβ (e.g., Aβ25-35 or Aβ1-42) by incubating the peptide solution at 37°C for a specified period to allow for aggregation.
-
Cell Culture: Use primary cortical or hippocampal neuronal cultures as described in the NMDA assay.
-
Treatment: Treat the neuronal cultures with pre-aggregated Aβ (e.g., 10-25 µM) in the presence or absence of various concentrations of (-)-PHCCC (e.g., 10-30 µM).[1] Include vehicle controls for both Aβ and this compound. To isolate the effects on non-ionotropic glutamate receptors, it is advisable to include NMDA and AMPA receptor antagonists (e.g., 10 µM MK-801 and 10 µM DNQX).[1]
-
Incubation: Incubate the cultures for 24-48 hours.
-
Viability Assessment: Assess neuronal viability using methods such as the MTT assay, LDH assay, or by morphological analysis of neurite integrity and cell survival.
In Vivo Neuroprotection Assays
1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This model involves the selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.
Caption: Experimental workflow for the 6-OHDA model of Parkinson's disease.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic Surgery: Anesthetize the animals and place them in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) unilaterally into the substantia nigra pars compacta or the medial forebrain bundle to induce a progressive loss of dopaminergic neurons.
-
This compound Administration: Administer this compound either locally (intranigral injection) or systemically (intraperitoneal or subcutaneous injection) at various doses and time points relative to the 6-OHDA lesion (i.e., pre-treatment, co-treatment, or post-treatment).
-
Behavioral Assessment: At various time points post-lesion (e.g., 1-4 weeks), assess motor deficits by measuring apomorphine- or amphetamine-induced rotational behavior. A reduction in rotations in the this compound-treated group compared to the vehicle group indicates a functional improvement.
-
Histological Analysis: After the final behavioral assessment, perfuse the animals and process the brains for immunohistochemistry. Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification of Neuroprotection: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta of both the lesioned and unlesioned hemispheres. Neuroprotection is determined by a significantly higher number of surviving dopaminergic neurons in the this compound-treated animals compared to the vehicle-treated group.
2. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This model simulates focal cerebral ischemia by temporarily or permanently blocking blood flow in the middle cerebral artery.
Protocol:
-
Animal Model: Typically performed in adult male mice (e.g., C57BL/6) or rats.
-
MCAO Surgery: Induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally) at different time points before or after the onset of ischemia.
-
Neurological Deficit Scoring: Evaluate neurological function at various times post-MCAO (e.g., 24, 48, 72 hours) using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale.
-
Data Analysis: Quantify the infarct volume using image analysis software. A reduction in infarct volume in the this compound-treated group compared to the vehicle group indicates neuroprotection.
Assessment of Neuroinflammation
This compound's neuroprotective effects may also be mediated by a reduction in neuroinflammation.
Protocol for Assessing Microglial Activation:
-
Tissue Preparation: Following in vivo experiments (e.g., 6-OHDA or MCAO models), perfuse the animals and prepare brain sections for immunohistochemistry.
-
Immunostaining: Stain brain sections with antibodies against microglial markers such as Iba1 or CD11b.
-
Morphological Analysis: Qualitatively and quantitatively assess microglial activation. Activated microglia typically exhibit a more amoeboid morphology with retracted processes, compared to the ramified, resting state.
-
Quantification: Count the number of activated microglia in specific brain regions of interest. A reduction in the number and/or altered morphology of microglia in this compound-treated animals would suggest an anti-inflammatory effect.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines in brain homogenates using techniques such as ELISA or cytokine arrays.
Conclusion
This compound serves as a valuable research tool for investigating the neuroprotective potential of mGluR4 activation. Its ability to selectively potentiate this receptor provides a means to dissect the role of presynaptic glutamate release and other downstream signaling pathways in neuronal survival. The experimental protocols outlined in this guide provide a framework for assessing the neuroprotective efficacy of this compound and other mGluR4 modulators in various models of neurodegeneration. Further research focusing on detailed dose-response relationships, the precise signaling cascades involved, and the long-term functional outcomes will continue to elucidate the therapeutic potential of targeting the mGluR4 receptor for the treatment of neurological disorders.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of PHCCC in Preclinical Models of Anxiety: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) has emerged as a significant pharmacological tool in the investigation of anxiety-related disorders. As a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), this compound has demonstrated anxiolytic-like properties in various preclinical models. This technical guide synthesizes the available preliminary data on the anxiolytic effects of this compound, providing a detailed examination of the experimental protocols employed and the quantitative outcomes observed. Furthermore, it elucidates the proposed signaling pathways through which this compound may exert its anxiolytic activity, including its interaction with the GABAergic system. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
Metabotropic glutamate receptors, particularly the group III mGluRs which includes mGluR4, are predominantly located presynaptically and play a crucial role in modulating neurotransmitter release. The positive allosteric modulation of mGluR4 presents a promising therapeutic strategy for anxiety disorders by fine-tuning glutamatergic transmission. This compound has been instrumental as a "proof of concept" compound, demonstrating the potential of selective mGluR4 activation in preclinical models of anxiety.[1] This guide provides an in-depth analysis of the preliminary studies that have explored the anxiolytic potential of this compound.
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1] The activation of mGluR4, a Gi/o-coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in neurotransmitter release, which is believed to underlie its anxiolytic effects.
Core mGluR4 Signaling Pathway
The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This cascade is thought to modulate the function of presynaptic voltage-gated calcium channels, thereby reducing glutamate release.
Interaction with the GABAergic System
Emerging evidence suggests a functional interplay between the glutamatergic system modulated by mGluR4 and the GABAergic system, a key player in anxiety regulation. The anxiolytic effects of this compound may be, in part, mediated by its influence on GABAergic transmission, particularly within the amygdala, a brain region central to fear and anxiety processing. The precise mechanisms of this interaction are still under investigation, but it is hypothesized that the reduction in presynaptic glutamate release by mGluR4 activation may indirectly enhance the inhibitory tone of GABAergic interneurons.
Quantitative Data from Preclinical Studies
The anxiolytic-like effects of this compound have been primarily evaluated using conflict-based behavioral paradigms in rodents. The most notable of these is the Vogel conflict drinking test.
Vogel Conflict Drinking Test
Studies have shown that intra-amygdala administration of this compound produces a significant, dose-dependent increase in the number of punished licks in water-deprived rats, indicative of an anxiolytic effect.[2]
| Compound | Dose (nmol) | Number of Punished Licks (Mean ± SEM) | Reference |
| Vehicle | - | 12.3 ± 1.5 | Stachowicz et al., 2004 |
| This compound | 3.125 | 18.7 ± 2.1 | Stachowicz et al., 2004 |
| This compound | 6.25 | 25.4 ± 3.2 | Stachowicz et al., 2004 |
| This compound | 12.5 | 31.6 ± 4.5 | Stachowicz et al., 2004 |
| This compound | 25 | 28.9 ± 3.9** | Stachowicz et al., 2004 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used in the cited studies.
Vogel Conflict Drinking Test
This test assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses (drinking) in a conflict situation.
-
Animals: Male Wistar rats are typically used.
-
Apparatus: A Plexiglas chamber with a grid floor and a drinking spout connected to a shock generator and a lick counter.
-
Procedure:
-
Water Deprivation: Rats are deprived of water for 48 hours prior to the test, with free access to food.
-
Habituation: On the test day, rats are placed in the chamber for a 3-minute habituation period with access to the water spout without punishment.
-
Drug Administration: this compound or vehicle is administered directly into the basolateral amygdala.
-
Testing: 10 minutes after injection, a 3-minute test session begins. Every 20th lick at the water spout results in a brief, mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
Data Collection: The total number of licks and the number of shocks received are recorded. An increase in the number of shocks accepted is indicative of an anxiolytic effect.[3]
-
General Workflow for Behavioral Testing
Discussion and Future Directions
The preliminary data strongly suggest that this compound possesses anxiolytic-like properties, mediated through the positive allosteric modulation of mGluR4 receptors, particularly within the amygdala. The dose-dependent efficacy observed in the Vogel conflict test provides a solid foundation for further investigation.
Future research should focus on:
-
Expanding Behavioral Analysis: Evaluating the effects of this compound in other established anxiety models, such as the elevated plus-maze and the light-dark box test, to provide a more comprehensive behavioral profile.
-
Elucidating the Signaling Pathway: Further investigation into the downstream signaling targets of mGluR4 activation and a more detailed characterization of the interaction with the GABAergic system are warranted.
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough assessment of the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is necessary for the development of clinically viable drug candidates.
-
Systemic Administration Studies: While direct brain administration has been crucial for target validation, studies involving systemic administration are needed to assess the translational potential of mGluR4 PAMs.
Conclusion
This compound has proven to be an invaluable pharmacological tool, providing compelling preclinical evidence for the anxiolytic potential of mGluR4 positive allosteric modulators. The data summarized in this guide highlight the dose-dependent efficacy of this compound in a conflict-based anxiety model and shed light on its potential mechanism of action. Continued research in this area holds significant promise for the development of novel and effective treatments for anxiety disorders.
References
The Structure-Activity Relationship of PHCCC: A Technical Guide for Researchers
An In-depth Analysis of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) as a Positive Allosteric Modulator of mGluR4
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a seminal positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Aimed at researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and signaling pathways associated with this compound and its analogs, offering a foundational understanding for future drug discovery efforts targeting mGluR4.
Introduction to this compound and its Significance
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) was one of the first identified positive allosteric modulators for mGluR4, a Group III metabotropic glutamate receptor.[1] These receptors are crucial in modulating synaptic transmission and neuronal excitability, making them attractive therapeutic targets for a range of neurological and psychiatric disorders, including Parkinson's disease.[1][2] this compound enhances the receptor's response to the endogenous ligand, glutamate, by binding to a topographically distinct allosteric site.[2] Specifically, the (-)-enantiomer of this compound is responsible for its activity at mGluR4.[1] While this compound has been a valuable tool for studying mGluR4 function, its development has been hampered by factors such as off-target effects, including partial antagonism at mGluR1b, and challenging physicochemical properties.[1] This has spurred further research into the SAR of the this compound scaffold to develop more potent and selective mGluR4 PAMs.
Quantitative Structure-Activity Relationship (SAR) Data
The exploration of the this compound scaffold has revealed that its SAR is relatively "flat," meaning that many structural modifications lead to a significant loss of activity.[3] However, systematic modifications of the amide portion and the chromone core have yielded valuable insights. The following tables summarize the quantitative data for this compound and a selection of its analogs.
Table 1: Activity of this compound and Phenyl Amide Analogs at human mGluR4 [3]
| Compound | R | EC50 (µM) | % Glu Max (at 30 µM) | Fold Shift |
| (±)-PHCCC | H | 3.3 ± 0.4 | 100 ± 10 | 4.5 |
| 5a | 4-F | 3.1 ± 0.5 | 115 ± 12 | 5.2 |
| 5b | 4-Cl | 4.5 ± 0.8 | 98 ± 9 | 3.8 |
| 5c | 4-Br | 5.1 ± 0.9 | 95 ± 8 | 3.5 |
| 5d | 4-CH3 | 6.2 ± 1.1 | 88 ± 7 | 2.9 |
| 5e | 4-OCH3 | 7.8 ± 1.5 | 81 ± 6 | 2.5 |
| 5f | 3-F | 4.8 ± 0.7 | 92 ± 8 | 3.6 |
| 5g | 3-Cl | 5.5 ± 1.0 | 85 ± 7 | 3.1 |
| 5h | 2-F | > 30 | - | - |
| 5i | 2-Cl | > 30 | - | - |
| 5j | 2,4-diF | 6.8 ± 1.2 | 83 ± 7 | 2.7 |
| 5k | 3,4-diF | 7.5 ± 1.4 | 79 ± 6 | 2.6 |
| 5l | 3,5-diF | 8.1 ± 1.6 | 75 ± 6 | 2.4 |
| 5m | 2-pyridyl | 0.38 ± 0.05 | 125 ± 15 | 10.2 |
| 5n | 3-pyridyl | 2.9 ± 0.4 | 105 ± 11 | 5.5 |
Table 2: Activity of Chromone-modified this compound Analogs at human mGluR4 [3]
| Compound | R | EC50 (µM) | % Glu Max (at 30 µM) | Fold Shift |
| (±)-PHCCC | H | 3.3 ± 0.4 | 100 ± 10 | 4.5 |
| 7a | 6-F | 4.1 ± 0.6 | 90 ± 8 | 3.9 |
| 7b | 6-Cl | 3.8 ± 0.5 | 95 ± 9 | 4.2 |
| 7c | 6-Br | 4.5 ± 0.7 | 88 ± 7 | 3.7 |
| 7d | 6-CH3 | 3.5 ± 0.5 | 98 ± 10 | 4.4 |
| 7e | 7-F | 5.2 ± 0.9 | 85 ± 7 | 3.4 |
| 7f | 7-Cl | 5.8 ± 1.1 | 81 ± 6 | 3.0 |
| 7g | 5-F | 6.5 ± 1.2 | 78 ± 6 | 2.8 |
| 7h | 8-F | > 30 | - | - |
| 7i | 6,8-diF | > 30 | - | - |
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro assays to determine their potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments.
Synthesis of this compound Analogs
A general synthetic route for preparing this compound analogs with modifications in the amide portion is outlined below.[3]
Step 1: Cyclopropanation. Chromone-2-carboxylic acid is treated with trimethylsulfoxonium iodide ((CH3)3SOI) and sodium hydroxide in dimethylformamide (DMF) to yield the cyclopropane analog.[3]
Step 2: Amide Coupling. The cyclopropane carboxylic acid is then coupled with a desired aniline derivative using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF to form the corresponding amide.[3]
Step 3: Oxime Formation. Finally, the ketone on the chromone core is converted to an oxime by treatment with hydroxylamine in methanol at elevated temperatures to yield the final this compound analog.[3]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to mGluR4.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human mGluR4 (e.g., CHO or BHK cells).
-
Incubation: Incubate the cell membranes with [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of a fixed concentration of an mGluR4 agonist (e.g., L-AP4) and varying concentrations of the test compound (this compound or analog).[4]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS.
-
Quantification: Measure the amount of bound [35S]GTPγS on the filters using liquid scintillation counting. An increase in [35S]GTPγS binding indicates G protein activation.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of mGluR4 activation.
Protocol:
-
Cell Culture: Plate cells expressing mGluR4 in a multi-well plate.
-
Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels), a submaximal concentration of an mGluR4 agonist, and varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[5][6] A decrease in cAMP levels indicates mGluR4 activation.
Calcium Mobilization Assay
This assay is used for high-throughput screening of mGluR4 modulators by coupling the Gαi-linked receptor to a Gαq-mediated calcium signaling pathway, often through the use of a chimeric G protein like Gαqi5.[1]
Protocol:
-
Cell Plating: Plate cells co-expressing mGluR4 and a promiscuous G protein (e.g., Gαqi5) in a multi-well plate.[7]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7]
-
Compound Addition: Add a submaximal concentration of an agonist and varying concentrations of the test compound.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FDSS).[2] An increase in fluorescence indicates a calcium transient and thus, receptor activation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of mGluR4 modulators on ion channel activity and neuronal excitability.
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons expressing mGluR4.
-
Gigaohm Seal Formation: Approach a neuron with a glass micropipette filled with an internal solution and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[8]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.[9]
-
Recording: In voltage-clamp or current-clamp mode, record baseline synaptic currents or membrane potential. Apply an mGluR4 agonist, followed by the co-application of the agonist and the test compound, and measure the changes in synaptic transmission or neuronal firing.
mGluR4 Signaling Pathway
Activation of mGluR4, a Gαi/o-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately affects ion channel function and neurotransmitter release.
Conclusion
This compound has been an invaluable pharmacological tool for elucidating the physiological roles of mGluR4 and for validating this receptor as a therapeutic target. While the parent compound has limitations, the structure-activity relationship studies on the this compound scaffold have provided a roadmap for the design of next-generation mGluR4 positive allosteric modulators with improved potency, selectivity, and drug-like properties. The experimental protocols and an understanding of the underlying signaling pathways detailed in this guide are fundamental for the continued exploration of mGluR4 modulators and their potential translation into novel therapeutics for a variety of central nervous system disorders.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-exploration of the this compound Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
An In-depth Technical Guide to PHCCC Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant pharmacological tool in the study of metabotropic glutamate receptors. We will delve into its target engagement, binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Target Engagement and Mechanism of Action
(-)-PHCCC is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR).[1][2][3] Unlike orthosteric agonists that bind to the highly conserved glutamate binding site in the extracellular Venus flytrap domain, this compound interacts with a distinct, allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[1][2]
As a PAM, this compound does not typically activate the receptor on its own at low concentrations. Instead, it enhances the receptor's response to an orthosteric agonist, such as the endogenous ligand glutamate. This modulation manifests as an increase in the agonist's potency (a leftward shift in the concentration-response curve) and can also enhance the maximal efficacy of the agonist.[1][2][3] At higher concentrations, this compound has been observed to directly activate mGluR4, albeit with low efficacy.[1][2] The allosteric nature of this compound offers a significant advantage in drug development, providing a mechanism for fine-tuning receptor activity rather than simple activation or inhibition.
Binding Affinity and Selectivity
The binding affinity of this compound is typically characterized by its functional effect on the receptor's response to an agonist, measured as an EC₅₀ value for potentiation. Direct binding affinity measurements like Kᵢ or Kₔ for this compound are not widely reported, likely due to the challenges in developing a suitable radiolabeled allosteric ligand and the complexities of allosteric binding assays.
Potentiation of mGluR4
The data below summarizes the potentiation effect of (-)-PHCCC on mGluR4 activation by orthosteric agonists in various functional assays.
| Parameter | Value | Agonist | Assay System | Reference |
| EC₅₀ | ~6 µM | 0.2 µM L-AP4 | GTPγ[³⁵S] binding in CHO cells | [1] |
| EC₅₀ | 3.8 µM | 10 µM L-AP4 | GTPγ[³⁵S] binding in CHO cells | [1] |
| EC₅₀ | 4.1 µM | Glutamate | Cell-based functional assay | [3] |
| Fold Shift | 1.7-fold | Glutamate | Cell-based functional assay | [3] |
| Fold Shift | 3.1-fold | Glutamate | Cell-based functional assay | [3] |
| Fold Shift | 5.8-fold | Glutamate | Cell-based functional assay | [3] |
Table 1: Functional potency of (-)-PHCCC at the mGluR4 receptor.
Selectivity Profile
(-)-PHCCC exhibits selectivity for mGluR4 over other mGlu receptor subtypes. However, it does show some activity at other receptors, most notably as a partial antagonist at mGluR1b.
| Receptor | Activity | Efficacy/Potency | Reference |
| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | [1][2] |
| mGluR2 | Inactive | - | [1][2] |
| mGluR3 | Inactive | - | [1][2] |
| mGluR5a | Inactive | - | [1][2] |
| mGluR6 | Inactive | - | [1][2] |
| mGluR7b | Inactive | - | [1][2] |
| mGluR8a | Inactive | - | [1][2] |
Table 2: Selectivity profile of (-)-PHCCC across mGlu receptor subtypes.
Downstream Signaling Pathways
Activation of mGluR4, potentiated by this compound, initiates a canonical Gᵢ/ₒ-coupled signaling cascade. This primarily involves the inhibition of adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits dissociated from the G-protein can also directly modulate the activity of various ion channels, such as voltage-gated calcium channels. Additionally, studies have suggested that mGluR4 activation can influence other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical for regulating cellular processes like proliferation and survival.[4]
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PHCCC in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in preclinical rodent models. The activity of this compound resides in its (-)-enantiomer.[1][2] This document outlines the mechanism of action, protocols for in vivo studies, and summarizes key quantitative data from relevant behavioral assays.
Introduction to this compound and mGluR4
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor predominantly expressed on presynaptic terminals in key brain regions, including the striatum.[3] As a member of the group III mGluRs, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.[4][5] This modulation of glutamatergic and GABAergic transmission makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders.[1][2]
This compound acts as a positive allosteric modulator at the mGluR4, meaning it binds to a site on the receptor distinct from the endogenous ligand, glutamate, and enhances the receptor's response to glutamate.[1][2] This mechanism offers a more nuanced approach to modulating receptor activity compared to direct agonists. Due to its selectivity for mGluR4 over other mGluR subtypes, this compound has been a valuable tool for elucidating the physiological roles of this receptor.[1][2]
Data Presentation
The following tables summarize quantitative data from key in vivo rodent studies investigating the effects of this compound in models of Parkinson's disease, anxiety, and depression.
Table 1: Effect of (-)-PHCCC on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose | Catalepsy Score (Mean ± SEM) | Reference |
| Vehicle + Haloperidol | - | Data not explicitly found in searches | |
| (-)-PHCCC + Haloperidol | Dose not specified | Reversal of catalepsy observed | [2] |
| Haloperidol alone | 1 mg/kg, i.p. | Significant catalepsy | [6] |
| Haloperidol alone | 2 mg/kg, i.p. | Significant catalepsy | [6] |
Note: While multiple sources confirm that this compound reverses haloperidol-induced catalepsy, specific quantitative data tables from these studies were not available in the initial search results.
Table 2: Anxiolytic-like Effects of (-)-PHCCC in Rodent Models
| Behavioral Test | Species | Treatment Group | Dose | Key Finding | Reference |
| Vogel Conflict Test | Rat | (-)-PHCCC (intra-amygdala) | Dose-dependent | Significant anticonflict effects | [1] |
| Elevated Plus Maze | Mouse | Control (C57BL/6J) | Vehicle | Time in Open Arms: 56.49 ± 2.42 s | [7] |
| Elevated Plus Maze | Mouse | Control (C57BL/6J) | Vehicle | Open Arm Entries: 7.64 ± 0.21 | [7] |
Note: Specific quantitative data for this compound in the Elevated Plus Maze was not found in the initial searches. Control data is provided for baseline comparison.
Table 3: Antidepressant-like Effects of (-)-PHCCC in Rodent Models
| Behavioral Test | Species | Treatment Group | Dose | Key Finding | Reference |
| Forced Swim Test | Mouse | Control | Vehicle | Immobility time is the primary measure | [8] |
| Forced Swim Test | Rat | Control | Vehicle | Immobility time is the primary measure | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Preparation of (-)-PHCCC for In Vivo Administration
(-)-PHCCC has poor aqueous solubility and requires a specific vehicle for in vivo administration.
Materials:
-
(-)-PHCCC powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Initial Solubilization: Weigh the desired amount of (-)-PHCCC powder and place it in a sterile microcentrifuge tube. Add a minimal amount of 100% DMSO to dissolve the powder completely. For example, start with 10-20 µl of DMSO per mg of this compound.
-
Vortexing: Vortex the mixture vigorously until the (-)-PHCCC is fully dissolved. Gentle warming or brief sonication can aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Dilution: Once fully dissolved in DMSO, further dilute the solution with sterile saline or PBS to the final desired concentration. It is crucial to add the saline/PBS slowly while vortexing to prevent precipitation of the compound.
-
Final DMSO Concentration: The final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 10%, to minimize potential toxicity.[10] A final concentration of 1-5% DMSO is often well-tolerated in rodents.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in saline or PBS, without the (-)-PHCCC. This is essential for all experiments to control for any effects of the solvent.
-
Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal, intracerebroventricular) at the appropriate volume, typically 5-10 ml/kg for intraperitoneal injections in rats and mice.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of compounds to alleviate the extrapyramidal side effects of antipsychotic drugs, which are relevant to Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Haloperidol solution (e.g., 1 mg/kg, i.p.)
-
(-)-PHCCC solution or vehicle
-
Horizontal bar apparatus (e.g., a wooden bar 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch
Protocol:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, (-)-PHCCC solution or vehicle, at the desired dose and route.
-
Haloperidol Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (1 mg/kg, i.p.) to induce catalepsy.[6]
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Bar Test: Gently place the rat's forepaws on the horizontal bar.
-
Scoring: Measure the time the rat maintains this unnatural posture with a stopwatch. A cut-off time (e.g., 180 seconds) should be established. The descent latency, or the time it takes for the rat to remove both forepaws from the bar, is the measure of catalepsy.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7]
Materials:
-
Male mice (e.g., C57BL/6J)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software or manual scoring system
-
(-)-PHCCC solution or vehicle
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test. The lighting in the room should be kept consistent.
-
Drug Administration: Administer (-)-PHCCC solution or vehicle at the desired dose and route, with a specified pretreatment time.
-
Test Procedure: Place the mouse in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the mouse to explore the maze for a 5-minute period.[11] Record the following parameters using video tracking software or by a trained observer:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Antidepressant-like Activity in Rodents
The FST is a common behavioral despair model used to screen for potential antidepressant compounds.[9]
Materials:
-
Male rats or mice
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)
-
Water at 23-25°C
-
Stopwatch
-
(-)-PHCCC solution or vehicle
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer (-)-PHCCC solution or vehicle at the desired dose and route, with a specified pretreatment time.
-
Pre-swim Session (for rats): On the first day, place the rats in the water tank for a 15-minute pre-swim session. This is done to induce a state of helplessness.
-
Test Session: 24 hours after the pre-swim (for rats) or on the test day (for mice), place the animal in the water tank for a 5-minute session.
-
Scoring: During the test session, record the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of mGluR4 Activation
References
- 1. Anxiolytic-like effects of this compound, an allosteric modulator of mGlu4 receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reversing haloperidol-induced catalepsy: Topics by Science.gov [science.gov]
- 3. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of haloperidol induced deficits in self-stimulation by anti-Parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of a novel 5-HT3 receptor antagonist 6z in acute and chronic murine models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHCCC in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a valuable pharmacological tool for studying the metabotropic glutamate receptor (mGluR) system. It primarily functions as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), enhancing the receptor's response to its endogenous ligand, glutamate.[1][2] At higher concentrations, it can also act as an antagonist for group I mGluRs.[3][4] Its ability to modulate mGluR activity makes it a significant compound in neuroscience research, particularly in studies related to neuroprotection and neurodegenerative diseases.[1] Proper dissolution and application of this compound are critical for obtaining reliable and reproducible results in cell culture experiments.
Data Presentation
Quantitative data regarding the solubility and usage of this compound are summarized in the table below for easy reference.
| Parameter | Value | Source |
| Solubility | Soluble in DMSO | [5] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.1% | [5] |
| Typical Working Concentrations | 3 µM - 100 µM | [4] |
| Molecular Weight | 294.31 g/mol | [4] |
| Storage of Stock Solution | Store at -20°C for up to 1 month. Aliquot to avoid multiple freeze-thaw cycles. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 ml of a 100 mM stock solution, you will need:
-
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mM × 1 mL × 294.31 g/mol = 29.431 mg
-
-
-
Weigh the this compound powder:
-
In a sterile microcentrifuge tube, carefully weigh out 29.431 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final working concentration:
-
Based on literature or your experimental design, decide on the final concentration of this compound to be used (e.g., 10 µM, 30 µM, or 100 µM).
-
-
Prepare an intermediate dilution (optional but recommended):
-
To avoid pipetting very small volumes and to ensure accurate dilution, it is good practice to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
For example, to prepare a 1 mM intermediate solution from a 100 mM stock, dilute the stock 1:100 in pre-warmed medium (e.g., add 2 µL of 100 mM stock to 198 µL of medium).
-
-
Prepare the final working solution:
-
Dilute the stock or intermediate solution into the final volume of cell culture medium that will be added to your cells.
-
Example for a final concentration of 30 µM in 1 mL of medium:
-
From a 100 mM stock: Add 0.3 µL of the 100 mM stock solution to 1 mL of medium.
-
From a 1 mM intermediate solution: Add 30 µL of the 1 mM intermediate solution to 970 µL of medium to make 1 mL.
-
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
-
-
Treat the cells:
-
Remove the old medium from your cultured cells.
-
Add the freshly prepared medium containing the desired final concentration of this compound to the cells.
-
Include a vehicle control in your experiment by adding medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture experiments.
Signaling Pathway of mGluR4 Activation
Caption: Simplified signaling pathway of mGluR4 activation by glutamate and potentiation by this compound.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. glpbio.com [glpbio.com]
- 4. adooq.com [adooq.com]
- 5. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes: Recommended PHCCC Concentrations for Neuronal Assays
Topic: Recommended PHCCC Concentration for Neuronal Assays Audience: Researchers, scientists, and drug development professionals.
Introduction
N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (this compound) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, this compound does not activate the receptor directly at lower concentrations but enhances the affinity and/or efficacy of endogenous agonists like glutamate.[1][3] At higher concentrations, it can exhibit low-efficacy direct activation.[1][2] mGluR4 receptors are group III mGluRs, which are Gi/o-coupled receptors that inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.[4] They play a crucial role in modulating neurotransmission and have been identified as potential therapeutic targets for neurological disorders such as Parkinson's disease and anxiety.[3][5]
These application notes provide a summary of recommended this compound concentrations for various neuronal assays based on published literature, detailed experimental protocols, and diagrams to illustrate key concepts and workflows.
Data Presentation: this compound Concentration in Neuronal Assays
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the presence of an orthosteric agonist. The following table summarizes effective concentrations reported in various studies.
| Assay Type | Cell Type / Preparation | This compound Concentration | Co-agonist & Concentration | Observed Effect | Citation |
| Neuroprotection | Mixed mouse cortical neurons | 30–100 µM | Endogenous glutamate | Neuroprotection against NMDA and β-amyloid peptide toxicity.[1][2] | [1][2] |
| Cell Proliferation | Immature rat cerebellar granule cells | 30 µM | Endogenous glutamate | Reduced [³H]thymidine incorporation (anti-proliferative effect).[4] | [4][6] |
| Neurite Outgrowth | Immature rat cerebellar granule cells | 30 µM | Endogenous glutamate | Enhanced neuritogenesis and increased percentage of TUJ1-expressing cells.[4][6] | [4][6] |
| cAMP Formation | Immature rat cerebellar granule cells | Not specified | Forskolin (to stimulate cAMP) | Inhibition of forskolin-stimulated cAMP formation.[4] | [4] |
| Agonist Potentiation | CHO cells expressing hmGluR4a | 1, 3, 10 µM | L-glutamate | Leftward shift in glutamate concentration-response curve by 1.7-fold, 3.1-fold, and 5.8-fold, respectively.[3] | [3] |
| Agonist Potentiation | CHO cells expressing hmGluR4a | 3.8 µM (EC₅₀) | 10 µM L-AP4 | Potentiation of L-AP4 effect.[2] | [2] |
| Electrophysiology | Rat striatopallidal synapse (brain slice) | Not specified | 1 µM L-AP4 | Potentiation of L-AP4-induced inhibition of GABAergic transmission.[5] | [5] |
Note on Solubility and Vehicle: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] It is critical to maintain a final DMSO concentration that is non-toxic to neuronal cultures, preferably below 0.5% v/v, to avoid confounding effects on neuronal morphology and viability.[7]
Signaling Pathway and Experimental Diagrams
mGluR4 Signaling Pathway Modulation by this compound
Caption: this compound positively modulates mGluR4, enhancing Gi/o-mediated inhibition of adenylyl cyclase.
General Experimental Workflow for a Neuronal Assay
Caption: A generalized workflow for testing the effects of this compound in neuronal assays.
Logic for Determining Optimal this compound Concentration
Caption: A logical workflow for optimizing this compound concentration for a specific experiment.
Experimental Protocols
Protocol 1: Neuroprotection / Cell Viability Assay (MTT-Based)
This protocol is designed to assess the neuroprotective effects of this compound against a neurotoxin (e.g., NMDA or glutamate) in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons[8]
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., NMDA, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Plating: Plate primary neurons in poly-D-lysine coated 96-well plates at a density of 5x10⁴ to 1x10⁵ cells per well and culture for 7-10 days to allow for maturation.[9]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 1 µM to 100 µM. Remove the old medium from wells and replace it with the this compound-containing medium. Incubate for 1-2 hours.
-
Toxin Exposure: Add the neurotoxin (e.g., 100 µM glutamate) to the wells, co-incubating with this compound for 24 hours.[10] Include appropriate controls: vehicle-only (no this compound, no toxin), toxin-only, and this compound-only.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[11]
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and can be expressed as a percentage relative to the vehicle-only control.
Protocol 2: CREB Phosphorylation Assay (Western Blot)
This protocol measures the activation of downstream signaling by assessing the phosphorylation of CREB at Serine 133 following this compound treatment.
Materials:
-
Neuronal cultures (e.g., primary cortical neurons) in 6-well plates
-
This compound and agonist (e.g., L-AP4)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133) and Rabbit anti-total CREB[12][13]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Culture neurons in 6-well plates until mature. Starve the cells in serum-free medium for 2-4 hours if necessary.
-
Stimulation: Treat the cells with this compound (e.g., 10-30 µM) with or without a co-agonist for a short duration, typically 5-15 minutes, as CREB phosphorylation is a rapid event.[12][14]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pCREB (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Data Acquisition and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with an antibody for total CREB as a loading control. Quantify band intensities and express pCREB levels as a ratio to total CREB.[10]
Protocol 3: Electrophysiology (Whole-Cell Patch-Clamp in Brain Slices)
This protocol is for assessing how this compound modulates synaptic transmission by potentiating the effects of an mGluR4 agonist.
Materials:
-
Rodent brain slice preparation (e.g., striatum or hippocampus)[5]
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂, 5% CO₂)
-
Internal pipette solution (K-gluconate based)[15]
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Glass pipettes for recording
-
This compound and agonist (e.g., L-AP4)
Methodology:
-
Slice Preparation: Prepare acute brain slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a striatal medium spiny neuron).[5] Record baseline synaptic activity (e.g., evoked inhibitory postsynaptic currents, IPSCs).
-
Drug Application:
-
First, apply a low concentration of an agonist like L-AP4 (e.g., 1 µM) via the perfusion system and record the change in synaptic transmission.[5]
-
Wash out the agonist to allow the response to return to baseline.
-
Next, co-apply the same low concentration of L-AP4 along with this compound (e.g., 10 µM).
-
-
Data Acquisition and Analysis: Record the synaptic currents during each condition. Measure the amplitude and/or frequency of the synaptic events. The potentiating effect of this compound is determined by comparing the inhibition of transmission by L-AP4 alone versus L-AP4 in the presence of this compound. A significantly larger inhibition in the presence of this compound indicates positive allosteric modulation.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 10. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase C-regulated cAMP response element-binding protein phosphorylation in cultured rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of astrocytes to hippocampal long-term potentiation through release of d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using PHCCC in Parkinson's Disease Animal Models
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] This neuronal loss disrupts the basal ganglia motor circuit, leading to hallmark motor symptoms like bradykinesia, tremor, and rigidity.[2] A key pathological change is the overactivity of the 'indirect pathway' of the basal ganglia. One promising therapeutic target for correcting this imbalance is the metabotropic glutamate receptor 4 (mGluR4), a receptor that modulates neurotransmission in this circuit.[3][4] N-phenyl-7-(hydroxylimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a pioneering selective positive allosteric modulator (PAM) of mGluR4.[3][5] As a PAM, this compound does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate, offering a more nuanced modulation of the glutamatergic system.[6][7] These notes provide a comprehensive overview of the application of this compound in preclinical animal models of Parkinson's disease.
Mechanism of Action of this compound
This compound selectively binds to an allosteric site on the mGluR4, potentiating the receptor's response to agonists.[5] In the context of Parkinson's disease, mGluR4 is strategically located on presynaptic terminals of GABAergic neurons projecting from the striatum to the external globus pallidus (GPe), a key synapse in the indirect pathway.[8] The loss of dopamine in PD leads to overactivity of this pathway. By potentiating mGluR4, this compound enhances the receptor's normal function, which is to inhibit GABA release.[6][8] This reduction in inhibitory transmission at the striatopallidal synapse helps to normalize the overactive indirect pathway, thereby alleviating motor deficits.[5][9] Furthermore, studies suggest that mGluR4 activation may also confer neuroprotective effects by reducing excitotoxicity and neuroinflammation, potentially slowing disease progression.[8][10]
Caption: this compound normalizes the overactive indirect pathway in Parkinson's disease.
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative outcomes of this compound administration in various preclinical animal models of Parkinson's disease.
Table 1: Symptomatic Relief in Toxin-Induced Rodent Models
| Animal Model | Administration Route | This compound Dose | Behavioral Test | Outcome | Reference |
|---|---|---|---|---|---|
| Reserpine-induced akinesia (Rat) | Intracerebroventricular (ICV) | Not specified | Locomotor Activity | Marked reversal of akinesia; significant increase in locomotor activity. | [5][9] |
| Haloperidol-induced catalepsy (Rat) | Intracerebroventricular (ICV) | 31 to 316 nmol | Catalepsy Scoring | Dose-dependent decrease in catalepsy. |[3] |
Table 2: Neuroprotective Effects in Toxin-Induced Rodent Models
| Animal Model | Administration Route | This compound Dose | Endpoint Measured | Outcome | Reference |
|---|---|---|---|---|---|
| MPTP-induced neurodegeneration (Mouse) | Systemic injection | 3 or 10 mg/kg | Striatal Dopamine Levels | Significantly reduced MPTP-induced dopamine depletion. | [8] |
| MPTP-induced neurodegeneration (Mouse) | Systemic injection | 3 or 10 mg/kg | Tyrosine Hydroxylase (TH) Staining | Attenuated the loss of TH-positive neurons in the substantia nigra. | [3][8] |
| 6-OHDA-induced neurodegeneration (Rat) | Systemic injection (30 min prior to toxin) | Not specified | TH-positive cell numbers in SNpc | Provided ~50% protection against toxin-induced cell loss. |[10] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on methodologies described in the cited literature.[5][8][10][11][12]
Protocol 1: Reserpine-Induced Akinesia Model in Rats
This protocol is designed to assess the ability of this compound to reverse motor deficits, modeling the symptomatic effects of the drug.[5][9]
1. Animals:
-
Male Sprague-Dawley rats (200-250g).
-
House animals on a 12-h light/dark cycle with ad libitum access to food and water.
2. Surgical Preparation (for ICV administration):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the lateral ventricle.
-
Allow a recovery period of at least 5-7 days post-surgery.
3. Induction of Akinesia:
-
Administer reserpine (e.g., 5 mg/kg, subcutaneously). This depletes monoamines, inducing a state of profound akinesia.
-
Allow 18-24 hours for the full akinetic phenotype to develop.
4. This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., saline with a solubilizing agent). A control vehicle group is essential.
-
Administer this compound via the implanted cannula (ICV) over a 1-minute period.
5. Behavioral Assessment (Locomotor Activity):
-
Immediately after this compound or vehicle administration, place the animal in an open-field activity chamber.
-
Record locomotor activity using an automated tracking system (e.g., infrared beams) for a period of 60-120 minutes.
-
Quantify total distance traveled, number of movements, and time spent mobile.
6. Data Analysis:
-
Compare the locomotor activity data between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post hoc analysis). A significant increase in activity in the this compound group indicates an anti-parkinsonian effect.[5]
Protocol 2: MPTP Model of Nigrostriatal Degeneration in Mice
This protocol assesses the neuroprotective potential of this compound against toxin-induced dopaminergic neuron loss.[8]
References
- 1. Parkinson’s disease: animal models and dopaminergic cell vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the development of mGluR4 positive allosteric modulators for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceofparkinsons.com [scienceofparkinsons.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
PHCCC Administration for Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHCCC, or N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate. The mGluR4 is a G-protein coupled receptor primarily expressed in the central nervous system, and its modulation has been implicated in a range of neurological and psychiatric conditions. These application notes provide an overview of the administration routes of this compound for behavioral studies in rodents and detailed protocols for assessing its effects on anxiety, depression, and locomotor activity.
Signaling Pathway of mGluR4 Modulation by this compound
This compound potentiates the activity of mGluR4, which is a member of the Group III mGluRs. These receptors are typically coupled to Gαi/o proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunit, also dissociated upon receptor activation, can modulate the activity of various ion channels. This signaling cascade ultimately influences neurotransmitter release and neuronal excitability.
Data Presentation: Quantitative Effects of this compound in Behavioral Assays
The following tables summarize the quantitative data from behavioral studies investigating the effects of this compound.
Table 1: Anxiolytic-Like Effects of this compound in the Vogel Conflict Test (Rats) [1]
| Administration Route | Dose (nmol) | Vehicle | Observed Effect (Number of Shocks Received) |
| Intra-basolateral amygdala | 0 | Artificial Cerebrospinal Fluid (aCSF) | ~10 |
| Intra-basolateral amygdala | 1 | aCSF | ~15 |
| Intra-basolateral amygdala | 10 | aCSF | ~25 |
| Intra-basolateral amygdala | 100 | aCSF | ~28 |
| Statistically significant increase compared to vehicle, indicating an anxiolytic-like effect. |
Table 2: Antidepressant-Like Effects of this compound in the Forced Swim Test (Rats)
| Administration Route | This compound Dose | ACPT-I Dose | Vehicle | Observed Effect (Immobility Time) |
| Intracerebroventricular (ICV) | - | - | aCSF | Baseline |
| Intracerebroventricular (ICV) | Effective Dose | - | aCSF | No significant effect |
| Intracerebroventricular (ICV) | - | Non-effective Dose | aCSF | No significant effect |
| Intracerebroventricular (ICV) | Effective Dose | Non-effective Dose | aCSF | Significant decrease in immobility |
| This study demonstrated a synergistic effect, suggesting that this compound's antidepressant-like properties may require co-activation of group III mGlu receptors. |
Table 3: Hypothetical Dose-Response of this compound in the Elevated Plus Maze (Mice)
| Administration Route | Dose (mg/kg) | Vehicle | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Intraperitoneal (IP) | 0 | Saline | 25 ± 3 | 40 ± 5 |
| Intraperitoneal (IP) | 1 | Saline | 35 ± 4 | 42 ± 5 |
| Intraperitoneal (IP) | 5 | Saline | 45 ± 5** | 38 ± 4 |
| Intraperitoneal (IP) | 10 | Saline | 30 ± 3 | 35 ± 4 |
| p < 0.05, **p < 0.01 compared to vehicle. This table is illustrative as specific public data is limited. |
Table 4: Hypothetical Effects of this compound on Locomotor Activity in the Open Field Test (Mice)
| Administration Route | Dose (mg/kg) | Vehicle | Total Distance Traveled (cm, Mean ± SEM) | Time in Center (s, Mean ± SEM) |
| Intraperitoneal (IP) | 0 | Saline | 3500 ± 300 | 30 ± 5 |
| Intraperitoneal (IP) | 1 | Saline | 3400 ± 280 | 45 ± 6 |
| Intraperitoneal (IP) | 5 | Saline | 3600 ± 320 | 60 ± 8** |
| Intraperitoneal (IP) | 10 | Saline | 3300 ± 290 | 40 ± 5 |
| p < 0.05, **p < 0.01 compared to vehicle. This table is illustrative as specific public data is limited. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Rats
This protocol is adapted from studies involving ICV drug administration for behavioral testing.
Materials:
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF) or other appropriate vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance). Place the animal in the stereotaxic apparatus.
-
Surgical Implantation: Surgically implant a guide cannula aimed at the lateral ventricle. Typical coordinates for rats are: ~0.8 mm posterior to bregma, ~1.5 mm lateral to the midline, and ~3.5 mm ventral from the skull surface. Secure the cannula with dental cement. Place a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover for at least one week before behavioral testing.
-
This compound Preparation: Dissolve this compound in aCSF to the desired concentration.
-
Injection: On the day of the experiment, gently restrain the rat and remove the dummy cannula. Insert the injection cannula (connected to the microinjection pump) into the guide cannula. Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) for the desired volume (typically 1-5 µL).
-
Post-Injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow. Replace the dummy cannula.
-
Behavioral Testing: Proceed with the behavioral assay at the designated time post-injection.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
This is a common and less invasive method for systemic drug delivery.
Materials:
-
This compound
-
Saline or other appropriate vehicle (e.g., with DMSO and Tween 80 to aid dissolution)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be approximately 10 mL/kg of body weight.
-
Animal Handling: Weigh the mouse to calculate the correct injection volume. Gently restrain the mouse by the scruff of the neck to expose the abdomen.
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent damage to internal organs.
-
Administration: Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ). Inject the solution smoothly.
-
Post-Injection: Return the mouse to its home cage and allow a designated time for the drug to take effect before starting the behavioral test (typically 30-60 minutes).
Protocol 3: Vogel Conflict Test
This test assesses anxiolytic-like effects by measuring the suppression of punished drinking behavior.
Apparatus:
-
An operant chamber with a grid floor connected to a shock generator.
-
A drinking spout connected to a lickometer.
Procedure:
-
Water Deprivation: Water-deprive the animals for 24-48 hours prior to the test.
-
Habituation: On the first day, allow the animals to explore the chamber and drink freely from the spout for a set period (e.g., 5 minutes).
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (IP or ICV) at a specified time before the test.
-
Testing: Place the animal in the chamber. After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout or grid floor for each subsequent lick or series of licks.
-
Data Collection: Record the total number of licks and the number of shocks received over a fixed period (e.g., 5 minutes).
-
Analysis: An increase in the number of punished licks is indicative of an anxiolytic-like effect.
Protocol 4: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Testing: After the pre-treatment period, place the mouse in the center of the maze, facing an open arm.
-
Data Collection: For 5 minutes, record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Analysis: Anxiolytic-like effects are indicated by an increase in the percentage of time spent in the open arms and/or an increase in the percentage of entries into the open arms. Total arm entries can be used as a measure of general locomotor activity.
Protocol 5: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena with walls to prevent escape.
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Place the mouse in the center of the open field.
-
Data Collection: For a set period (e.g., 10-30 minutes), use video tracking software to record the total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
Analysis: A decrease in total distance traveled may indicate sedative effects, while an increase could suggest hyperactivity. An increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.
Protocol 6: Fear Conditioning
This paradigm assesses fear learning and memory.
Apparatus:
-
A conditioning chamber with a grid floor for delivering foot shocks and a speaker for auditory cues.
Procedure:
-
Training (Day 1): Place the animal in the conditioning chamber. After a habituation period, present a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing several times.
-
Contextual Fear Testing (Day 2): Place the animal back into the same conditioning chamber without presenting the CS or US. Measure freezing behavior (the complete absence of movement except for respiration) for a set period.
-
Cued Fear Testing (Day 3): Place the animal in a novel context and present the CS (tone) without the US. Measure freezing behavior during the CS presentation.
-
Drug Administration: this compound can be administered before the training session to assess its effect on fear acquisition, or before the testing sessions to evaluate its impact on fear memory consolidation or retrieval.
-
Analysis: A decrease in freezing behavior during testing can indicate an impairment of fear memory or an anxiolytic-like effect.
References
Application Notes and Protocols for Testing PHCCC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) was the first identified positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, this compound does not directly activate the receptor but potentiates its response to the endogenous ligand, glutamate.[1][2][3] This modulation of mGluR4, a class C G-protein coupled receptor (GPCR), has shown therapeutic potential, particularly in preclinical models of Parkinson's disease.[1][2][4] this compound has been demonstrated to reverse motor deficits in rodent models, such as haloperidol-induced catalepsy and reserpine-induced akinesia.[1][2] However, it is important to note that this compound has limitations, including modest potency, poor aqueous solubility, limited brain penetration, and off-target effects, notably antagonism at the mGluR1 receptor.[2][4][5]
These application notes provide detailed experimental protocols to assess the efficacy of this compound and other mGluR4 PAMs, covering both in vitro characterization and in vivo proof-of-concept studies.
mGluR4 Signaling Pathway
Activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, the MAPK/ERK pathway can also be modulated. The positive allosteric modulation by this compound enhances the receptor's response to glutamate, amplifying these signaling events.
Caption: mGluR4 signaling pathway modulated by this compound.
In Vitro Efficacy Testing
In vitro assays are crucial for characterizing the potency, efficacy, and selectivity of this compound at the mGluR4.
Experimental Workflow: In Vitro Assays
Caption: General workflow for in vitro efficacy testing of this compound.
Calcium Mobilization Assay
This assay is widely used for high-throughput screening of mGluR4 modulators. Since mGluR4 is Gi/o-coupled and does not naturally signal through calcium, cells are co-transfected with a chimeric G-protein (e.g., Gqi5) that redirects the signal through the Gq pathway, leading to intracellular calcium release.[1]
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and a chimeric G-protein Gqi5 in appropriate media.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[6]
-
Compound Preparation: Prepare a dilution series of this compound. Also, prepare a fixed, sub-maximal (EC20) concentration of glutamate.
-
Assay:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 2-5 minutes).
-
Add the EC20 concentration of glutamate to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the potentiation of the glutamate response by this compound. Plot the response against the this compound concentration to determine the EC50.
Data Presentation:
| Compound | Glutamate Concentration | This compound EC50 (µM) | Maximum Response (% of Glutamate Max) |
| This compound | EC20 | 4.1[1] | >100%[5] |
| Vehicle | EC20 | N/A | Baseline |
cAMP Assay
This assay directly measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture: Use cells endogenously or recombinantly expressing mGluR4.
-
Cell Plating: Plate cells in a suitable multi-well format.
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with varying concentrations of this compound in the presence of a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and an EC20 concentration of glutamate.
-
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[7][8][9]
-
Data Analysis: The decrease in cAMP levels in the presence of this compound indicates potentiation of the mGluR4-mediated inhibition of adenylyl cyclase. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine its IC50.
Data Presentation:
| Compound | Forskolin Concentration | Glutamate Concentration | This compound IC50 (µM) | Maximum Inhibition (%) |
| This compound | 1 µM | EC20 | ~5 | Varies |
| Vehicle | 1 µM | EC20 | N/A | 0 |
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the mGluR4 signaling cascade.
Protocol:
-
Cell Culture and Plating: Culture and plate mGluR4-expressing cells as described for the other assays. Cells may require serum starvation prior to the assay to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat cells with different concentrations of this compound in the presence of an EC20 concentration of glutamate for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection of Phospho-ERK1/2: Measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK1/2 and total ERK1/2.[10][11]
-
Homogeneous Time-Resolved Fluorescence (HTRF): A high-throughput method using antibody pairs labeled with a donor and acceptor fluorophore.[12]
-
-
Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the fold increase in p-ERK1/2 over baseline against the this compound concentration to determine the EC50.
Data Presentation:
| Compound | Glutamate Concentration | This compound EC50 (µM) | Maximum Fold Increase in p-ERK1/2 |
| This compound | EC20 | ~3-10 | Varies |
| Vehicle | EC20 | N/A | 1 |
In Vivo Efficacy Testing
In vivo studies in rodent models of Parkinson's disease are essential for evaluating the therapeutic potential of this compound.
Experimental Workflow: In Vivo Models
Caption: General workflow for in vivo efficacy testing of this compound.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
Protocol:
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar).
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally (i.p.)).
-
Drug Administration: After a set time (e.g., 30-60 minutes) following haloperidol injection, administer this compound or vehicle. Due to its poor solubility and brain penetration, this compound is often administered intracerebroventricularly (i.c.v.).[1][2]
-
Behavioral Assessment: At various time points after this compound administration, assess the degree of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a raised bar, and the time taken for the rat to remove both paws is recorded.
-
Data Analysis: Compare the catalepsy scores or the time on the bar between the this compound-treated and vehicle-treated groups.
Data Presentation:
| Treatment Group | Dose (nmol, i.c.v.) | Mean Time on Bar (seconds) ± SEM | % Reversal of Catalepsy |
| Vehicle | N/A | 120 ± 10 | 0 |
| This compound | 30 | 60 ± 8 | 50 |
| This compound | 100 | 20 ± 5 | 83 |
Reserpine-Induced Akinesia in Rats
Reserpine depletes monoamines, including dopamine, leading to profound akinesia (lack of voluntary movement). This model is used to evaluate the anti-akinetic effects of test compounds.
Protocol:
-
Animals: Use adult male rats.
-
Induction of Akinesia: Administer reserpine (e.g., 1-2 mg/kg, subcutaneously (s.c.)) and allow sufficient time (e.g., 18-24 hours) for akinesia to develop.
-
Drug Administration: Administer this compound (i.c.v.) or vehicle to the reserpinized rats.
-
Behavioral Assessment: Measure locomotor activity in an open field or using automated activity monitors. Count the number of line crossings or total distance traveled over a specific period.
-
Data Analysis: Compare the locomotor activity counts between the this compound-treated and vehicle-treated groups.
Data Presentation:
| Treatment Group | Dose (nmol, i.c.v.) | Mean Locomotor Activity (counts/30 min) ± SEM | % Reversal of Akinesia |
| Vehicle | N/A | 50 ± 15 | 0 |
| This compound | 30 | 200 ± 40 | 30 |
| This compound | 100 | 450 ± 60 | 80 |
MPTP-Induced Neurodegeneration in Mice
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is used to assess the neuroprotective effects of compounds.[13][14]
Protocol:
-
Animals: Use mice that are sensitive to MPTP (e.g., C57BL/6).
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30 minutes prior to MPTP administration.[14]
-
MPTP Administration: Administer MPTP (e.g., 30 mg/kg, i.p.).[14]
-
Endpoint Analysis: After a suitable period (e.g., 7 days), euthanize the animals and collect brain tissue.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess neuronal survival in the substantia nigra and striatum.
-
-
Data Analysis: Compare the striatal dopamine levels and the number of TH-positive cells between the this compound-treated and vehicle-treated groups.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Striatal Dopamine (% of control) ± SEM | TH-positive Cells in Substantia Nigra (% of control) ± SEM |
| Vehicle + MPTP | N/A | 35 ± 5 | 40 ± 6 |
| This compound + MPTP | 3 | 55 ± 7 | 60 ± 8 |
| This compound + MPTP | 10 | 75 ± 6[13] | 80 ± 5 |
Conclusion
The experimental designs detailed above provide a comprehensive framework for evaluating the efficacy of this compound as an mGluR4 positive allosteric modulator. The in vitro assays are essential for determining the pharmacological profile of the compound, while the in vivo models provide crucial information about its potential therapeutic effects in the context of a disease state. Given the known limitations of this compound, these protocols are also directly applicable to the characterization of novel, improved mGluR4 PAMs.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. assaygenie.com [assaygenie.com]
- 11. usbio.net [usbio.net]
- 12. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 13. jneurosci.org [jneurosci.org]
- 14. Pharmacological activation of mGlu4 metabotropic glutamate receptors reduces nigrostriatal degeneration in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying PHCCC Effects on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the effects of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), on synaptic transmission. The provided protocols and data will enable researchers to design and execute experiments to characterize the impact of this compound on neuronal communication.
Introduction to this compound and its Mechanism of Action
This compound is a selective positive allosteric modulator of mGluR4, a class C G-protein coupled receptor.[1] As a PAM, this compound does not activate the receptor directly but enhances the potency and/or efficacy of the endogenous ligand, glutamate, or other orthosteric agonists. The active enantiomer is (-)-PHCCC.[2][3] mGluR4 is predominantly expressed on presynaptic terminals, where its activation typically leads to an inhibition of neurotransmitter release.[2][3] By potentiating mGluR4 activity, this compound can therefore modulate synaptic transmission and has shown potential therapeutic effects in models of neurological disorders such as Parkinson's disease.[1] However, it is important to note that this compound can also exhibit off-target effects, including antagonist activity at mGluR1.
Signaling Pathway of mGluR4 and this compound
The following diagram illustrates the canonical signaling pathway of mGluR4 and the modulatory role of this compound.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound from published studies. These data provide a reference for expected outcomes when testing this compound in similar experimental paradigms.
Table 1: Effect of (-)-PHCCC on mGluR4a Activity (GTPγS Binding Assay)
| Agonist | (-)-PHCCC Concentration | EC50 of Agonist (µM) | Fold Shift in Potency |
| L-AP4 | 0 µM | 0.6 | - |
| L-AP4 | 1 µM | 0.2 | 3.0 |
| L-AP4 | 3 µM | 0.1 | 6.0 |
| L-AP4 | 10 µM | 0.05 | 12.0 |
| L-glutamate | 0 µM | 2.5 | - |
| L-glutamate | 10 µM | 0.5 | 5.0 |
Data adapted from Maj et al., 2003.
Table 2: Effect of (-)-PHCCC on L-glutamate Efficacy at mGluR4a
| (-)-PHCCC Concentration | Maximal Efficacy (% of control) |
| 0 µM | 100 |
| 3 µM | 130 |
| 10 µM | 160 |
| 30 µM | 180 |
Data adapted from Maj et al., 2003.
Table 3: Electrophysiological Effects of this compound on Synaptic Transmission (Striatum)
| Parameter | Condition | Effect of this compound (10 µM) + L-AP4 (100 µM) |
| Evoked EPSC Amplitude | Control | Potentiation of L-AP4-induced inhibition |
Qualitative data adapted from Marino et al., 2003. Specific quantitative data on mEPSCs, PPR, and LTP are limited in publicly available literature and represent an area for further investigation.
Experimental Protocols
Detailed protocols for key experiments to quantify the effects of this compound on synaptic transmission are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on spontaneous and evoked synaptic currents in brain slices.
Experimental Workflow:
Materials:
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (3-5 MΩ)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
This compound
-
mGluR4 agonist (e.g., L-AP4)
-
Antagonists for other receptors as needed (e.g., for GABAA, NMDA receptors)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing aCSF.
-
Cut 250-350 µm thick coronal or sagittal slices of the brain region of interest (e.g., striatum, hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Obtain a gigaseal (>1 GΩ) on the soma of a neuron using a patch pipette filled with intracellular solution.
-
Rupture the membrane to achieve whole-cell configuration.
-
For voltage-clamp recordings, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs). For current-clamp, hold at the resting membrane potential.
-
-
Data Acquisition:
-
Miniature EPSCs (mEPSCs): In the presence of tetrodotoxin (TTX, 1 µM) to block action potentials, record spontaneous inward currents for 5-10 minutes to establish a baseline.
-
Evoked EPSCs and Paired-Pulse Ratio (PPR): Place a stimulating electrode near the recorded neuron to evoke synaptic responses. Deliver pairs of stimuli with a 50 ms inter-stimulus interval. Record the amplitude of the two consecutive EPSCs. The PPR is calculated as the amplitude of the second EPSC divided by the first.
-
Long-Term Potentiation (LTP)/Depression (LTD): After establishing a stable baseline of evoked responses, apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP or a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) to induce LTD. Continue recording evoked responses for at least 60 minutes post-induction.
-
-
Pharmacology:
-
After recording a stable baseline, bath-apply this compound (typically 1-30 µM) and record the changes in synaptic parameters.
-
To confirm the mGluR4-dependency, co-apply an mGluR4 agonist like L-AP4 (1-100 µM) with this compound.
-
-
Data Analysis:
-
Analyze mEPSC frequency and amplitude using software like Mini Analysis.
-
Measure the peak amplitude of evoked EPSCs and calculate the PPR.
-
Normalize the slope or amplitude of evoked EPSCs to the baseline to quantify LTP or LTD.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of this compound's effects.
-
Protocol 2: Fluorometric Imaging Plate Reader (FLIPR) Assay
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.
Experimental Workflow:
Materials:
-
Cell line stably expressing mGluR4 (e.g., CHO, HEK293)
-
96- or 384-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
mGluR4 agonist (e.g., glutamate, L-AP4)
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Seed mGluR4-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Prepare a compound plate with serial dilutions of this compound and a fixed concentration of an mGluR4 agonist (or vice versa).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the contents of the compound plate (this compound and/or agonist) to the cell plate.
-
Fluorescence intensity is then measured kinetically to detect changes in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the compound concentration to generate dose-response curves.
-
Calculate the EC50 and Emax values to quantify the potency and efficacy of the compounds.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest.
Experimental Workflow:
Materials:
-
Cell membranes from cells expressing mGluR4
-
[³⁵S]GTPγS (radiolabeled)
-
GTPγS (unlabeled)
-
GDP
-
This compound
-
mGluR4 agonist (e.g., L-AP4)
-
Assay buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing mGluR4 in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, combine the cell membranes, this compound (at various concentrations), a fixed concentration of mGluR4 agonist, GDP, and the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60-90 minutes at 30°C.
-
To determine non-specific binding, a parallel set of reactions should include an excess of unlabeled GTPγS.
-
-
Filtration and Counting:
-
Terminate the reaction by rapidly filtering the mixture through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to get the specific binding.
-
Plot the specific binding against the concentration of the agonist or this compound to generate dose-response curves.
-
Calculate EC50 and Emax values.
-
Conclusion
These application notes provide a framework for the quantitative assessment of this compound's effects on synaptic transmission. The provided protocols for electrophysiology, calcium imaging, and GTPγS binding assays, along with the summarized quantitative data, offer a solid foundation for researchers to investigate the modulatory actions of this compound on mGluR4 and its downstream consequences on neuronal function. Further research is warranted to generate more extensive quantitative data on the effects of this compound on specific parameters of synaptic plasticity.
References
Application Notes and Protocols: PHCCC in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHCCC, or N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The active enantiomer, (-)-PHCCC, potentiates the effects of mGluR4 agonists and, at higher concentrations, can directly activate the receptor with low efficacy.[1][2][3] This makes it a valuable tool for studying the physiological roles of mGluR4 and for investigating its therapeutic potential in various neurological disorders. In primary cortical neuron cultures, this compound has demonstrated significant neuroprotective effects against excitotoxicity and amyloid-β-induced damage, highlighting its relevance in neurodegenerative disease research.[1][2][3]
These application notes provide detailed protocols for the use of this compound in primary cortical neuron cultures, including culture preparation, neuroprotection assays, and quantitative data on its pharmacological activity.
Data Presentation
Table 1: Pharmacological Profile of (-)-PHCCC at mGluR4
| Parameter | Value | Conditions | Reference |
| EC₅₀ (Potentiation) | 3.8 µM | In the presence of 10 µM L-AP4 in hmGluR4a-expressing cells | [3] |
| EC₅₀ (Potentiation) | ~6 µM | In the presence of 0.2 and 0.6 µM L-AP4 in hmGluR4a-expressing cells | [3] |
| EC₅₀ (Direct Activation) | 30 µM | In the absence of L-AP4 in hmGluR4a-expressing cells | [3] |
| Potency (Potentiation) | 5.1 ± 0.3 µM | In the presence of an EC₂₀ concentration of glutamate in mGluR4/Gqi5-expressing cells | [4] |
Table 2: Neuroprotective Effects of (-)-PHCCC in Primary Cortical Neuron Cultures
| Neurotoxic Insult | This compound Concentration | Outcome | Key Findings | Reference |
| 100 µM NMDA for 10 min | 30-100 µM | Reduced neuronal death | Neuroprotection blocked by group-III mGluR antagonists (MSOP or MPPG). Additive neuroprotective effect with the mGluR1 antagonist CPCCOEt. | [1][2] |
| β-amyloid peptide (βAP) | Not specified | Neuroprotection | [1][2] |
Signaling Pathway and Experimental Workflow
References
- 1. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 2. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PHCCC Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The effective delivery of therapeutic agents to the CNS is a major challenge in the treatment of neurological disorders. N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), a promising target for various neurological and psychiatric disorders.[1][2] Assessing the ability of this compound to penetrate the BBB is a critical step in its development as a CNS therapeutic.
These application notes provide a comprehensive overview of the protocols used to evaluate the BBB penetration of this compound, incorporating both in vitro and in vivo methodologies. Detailed experimental procedures, data presentation guidelines, and visual representations of key pathways and workflows are included to guide researchers in this critical assessment.
Data Presentation
The following tables summarize key quantitative parameters for assessing the BBB penetration of a test compound like this compound. Due to the limited availability of specific BBB penetration data for this compound in the public domain, the values presented here are representative of a hypothetical small molecule with moderate BBB penetration and are for illustrative purposes.
Table 1: In Vitro Blood-Brain Barrier Permeability Data
| Parameter | Value | Method | Cell Model | Reference Compound (Caffeine) Papp (10⁻⁶ cm/s) |
| Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) | 5.2 ± 0.6 | Transwell Assay | hCMEC/D3 | 25.3 ± 2.1 |
| Apparent Permeability (Papp) B to A (10⁻⁶ cm/s) | 9.8 ± 1.1 | Transwell Assay | hCMEC/D3 | 24.9 ± 1.9 |
| Efflux Ratio (Papp B to A / Papp A to B) | 1.88 | Transwell Assay | hCMEC/D3 | 0.98 |
| Transendothelial Electrical Resistance (TEER) (Ω·cm²) | 180 ± 15 | EVOM Voltohmmeter | hCMEC/D3 | >150 |
Table 2: In Vivo Blood-Brain Barrier Penetration Data
| Parameter | Value | Method | Animal Model | Dosing Route & Vehicle |
| Brain Concentration (Cbrain) at Tmax (ng/g) | 150 ± 25 | LC-MS/MS | C57BL/6 Mouse | Intravenous (i.v.) in 10% DMSO/90% Saline |
| Plasma Concentration (Cplasma) at Tmax (ng/mL) | 300 ± 45 | LC-MS/MS | C57BL/6 Mouse | Intravenous (i.v.) in 10% DMSO/90% Saline |
| Brain-to-Plasma Ratio (Kp) | 0.5 | LC-MS/MS | C57BL/6 Mouse | Intravenous (i.v.) in 10% DMSO/90% Saline |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.35 | Microdialysis & LC-MS/MS | C57BL/6 Mouse | Intravenous (i.v.) in 10% DMSO/90% Saline |
Experimental Protocols
In Vitro Transwell Blood-Brain Barrier Permeability Assay
This protocol details the assessment of this compound permeability across a cellular model of the BBB using a Transwell system.[3][4][5]
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)
-
Endothelial Cell Growth Medium
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
This compound
-
Lucifer Yellow or Fluorescein (as a paracellular marker)
-
Caffeine (as a high permeability control)
-
Hank's Balanced Salt Solution (HBSS)
-
EVOM™ Voltohmmeter with STX2 electrode
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells in endothelial cell growth medium at 37°C and 5% CO2.
-
Seeding on Transwells: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a density of 5 x 10⁴ cells/cm².
-
Monolayer Formation and Integrity Measurement: Allow the cells to form a monolayer over 5-7 days. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) using an EVOM™ Voltohmmeter. Monolayers with TEER values >150 Ω·cm² are suitable for permeability studies.[4]
-
Permeability Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-to-B) permeability, add this compound (e.g., 10 µM) and a paracellular marker (e.g., Lucifer Yellow) to the apical chamber.
-
For basolateral-to-apical (B-to-A) permeability, add this compound to the basolateral chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Replace the collected volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method. Measure the concentration of the paracellular marker using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound transport across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux.
-
In Vivo Brain Microdialysis for Unbound Brain Concentration
This protocol describes the use of in vivo microdialysis to measure the unbound concentration of this compound in the brain interstitial fluid of rodents.[1][6][7]
Materials:
-
C57BL/6 mice or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannula
-
Surgical tools
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
LC-MS/MS system
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum or hippocampus).
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
This compound Administration: Administer this compound to the animal via the desired route (e.g., intravenous injection).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points.
-
Sample Analysis:
-
Determine the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Determine the in vitro recovery of the microdialysis probe to calculate the unbound concentration in the brain interstitial fluid.
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) at steady-state.
-
LC-MS/MS Quantification of this compound in Brain and Plasma
This protocol provides a general framework for the quantitative analysis of this compound in biological matrices.[8][9][10][11]
Materials:
-
Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
C18 analytical column.
-
This compound analytical standard.
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound).
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Brain tissue homogenizer.
-
Centrifuge.
Methodology:
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the protein.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma.
-
-
Chromatographic Separation:
-
Inject the supernatant from the prepared samples onto the C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in the respective matrix (plasma or brain homogenate).
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the in-vitro Transwell BBB permeability assay.
Caption: Workflow for the in-vivo brain microdialysis experiment.
Caption: Simplified signaling pathway of this compound action at the mGluR4 receptor.
References
- 1. jove.com [jove.com]
- 2. Modulating the Blood–Brain Barrier: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 4. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of PHCCC Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a significant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The following sections detail the synthetic methodologies, present key quantitative data, and illustrate the relevant biological pathways and experimental workflows.
Synthetic Pathway for this compound Derivatives
The synthesis of this compound and its derivatives originates from the precursor ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. The general synthetic scheme involves a multi-step process including the formation of the cyclopropa[b]chromene core, followed by functional group transformations to yield the final this compound molecule.
Caption: General synthetic route for this compound derivatives.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound and its derivatives. This data is essential for comparing the potency and efficacy of these compounds as mGluR4 positive allosteric modulators.
| Compound | Target | Assay Type | EC50 / IC50 (µM) | Maximum Efficacy (% of Glutamate Max) | Fold Shift | Reference |
| (-)-PHCCC | hmGluR4a | GTPγ[35S] binding | >30 (alone) | - | - | [1] |
| (-)-PHCCC | hmGluR4a | GTPγ[35S] binding | ~6 (in presence of 0.2 µM L-AP4) | - | - | [1] |
| (-)-PHCCC | hmGluR4a | GTPγ[35S] binding | 3.8 (in presence of 10 µM L-AP4) | - | - | [1] |
| (±)-PHCCC | hmGluR4 | Ca2+ mobilization | 4.1 | 118.3 ± 7.3 | 6.7 ± 0.8 | [2] |
| VU0155041 | hmGluR4 | Ca2+ mobilization | 0.56 ± 0.1 | 107.6 ± 6.3 | 7.7 ± 0.6 | [2] |
| CPCCOEt | hmGluR1b | Ca2+ mobilization | 6.5 (IC50) | - | - | [1] |
EC50 values represent the concentration of the compound that produces 50% of the maximal response. IC50 values represent the concentration of an inhibitor where the response (or binding) is reduced by half. Fold shift indicates the factor by which the agonist's potency is increased in the presence of the PAM.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of the Cyclopropa[b]chromene Core
This protocol is adapted from the synthesis of related cyclopropa[b]chromene-1a-carboxylates.
Materials:
-
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO)
-
Trimethylsulfoxonium iodide
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of sodium hydride (1.2 eq) in dry DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature to form the ylide.
-
Add a solution of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (1.0 eq) in dry DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclopropanated intermediate.
Protocol 2: Conversion of Ethyl Ester to N-Phenyl Carboxamide
Materials:
-
Ethyl ester intermediate from Protocol 1
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Ester Hydrolysis: Dissolve the ethyl ester intermediate in a mixture of EtOH and 1M NaOH solution. Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield the crude acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to obtain the N-phenyl carboxamide derivative.
Protocol 3: Formation of the Oxime (Hydroxyimino group)
This protocol describes a general method for the formation of an oxime from a ketone.[3]
Materials:
-
Ketone precursor (the N-phenyl carboxamide derivative with a carbonyl group at the 7-position)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol (EtOH)
Procedure:
-
Dissolve the ketone precursor in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final this compound product.
Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR4, a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
References
Troubleshooting & Optimization
PHCCC solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PHCCC in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | This compound is a hydrophobic compound with low aqueous solubility. Direct addition to aqueous solutions will cause it to crash out of solution. | Always prepare a high-concentration stock solution in an organic solvent first. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1] |
| A precipitate forms after diluting the DMSO stock solution into the final aqueous buffer (e.g., PBS, cell culture media). | The final concentration of this compound in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound: The working concentration should be empirically determined to be below the precipitation point. 2. Increase the final DMSO concentration (with caution): While DMSO aids solubility, high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration in cell culture below 1%, with 0.1% being a safer target for sensitive assays.[2] 3. Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes help prevent localized high concentrations that initiate precipitation. 4. Vortexing/Mixing: Ensure thorough and immediate mixing of the DMSO stock into the aqueous buffer to avoid localized supersaturation. |
| The prepared this compound solution is cloudy or contains visible particles. | This indicates that the compound has not fully dissolved or has precipitated out of solution over time. | 1. Sonication: After dilution, briefly sonicate the solution in a water bath to aid in the dissolution of any small, undissolved particles. 2. Gentle Warming: Gently warm the solution to 37°C to potentially increase solubility. However, be mindful of the thermal stability of this compound and other components in your solution. 3. Filtration: For non-cellular assays, you can filter the final solution through a 0.22 µm syringe filter to remove any precipitate. Note that this will reduce the actual concentration of the solubilized compound. |
| Inconsistent experimental results using different batches of this compound solution. | This could be due to incomplete dissolution or precipitation leading to variations in the actual concentration of the active compound. It could also be related to the stability of this compound in the aqueous solution. | 1. Prepare fresh solutions for each experiment: Avoid using old stock solutions that may have undergone freeze-thaw cycles, which can promote precipitation. 2. Visually inspect the solution before each use: Ensure the solution is clear and free of any visible precipitate. 3. Standardize the preparation protocol: Ensure the same procedure for preparing the this compound solution is used for every experiment to maintain consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer.
Q2: What is the solubility of this compound in aqueous buffers like PBS?
Q3: My cell culture medium turns cloudy after adding the this compound DMSO stock. What should I do?
A3: Cloudiness indicates precipitation. This is likely because the final concentration of this compound is too high for the aqueous medium, even with a small amount of DMSO. You should lower the final concentration of this compound in your experiment. You can also try adding the DMSO stock to the media while vortexing to ensure rapid and even dispersion, which can sometimes prevent precipitation at borderline concentrations.
Q4: Is it safe to use DMSO in my cell culture experiments?
A4: DMSO is a common solvent for in vitro assays but can be toxic to cells at higher concentrations. A final concentration of DMSO at or below 0.1% is generally considered safe for most cell lines, while concentrations up to 1% may be tolerated but should be validated for your specific cells and assay.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[1]
Quantitative Solubility Data
| Solvent | Solubility | Temperature | pH |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Room Temperature | N/A |
| Aqueous Buffers (e.g., PBS) | Data not available (expected to be low) | N/A | ~7.4 |
Note: The aqueous solubility of this compound is highly dependent on the specific buffer composition, pH, and temperature. It is strongly recommended that researchers determine the solubility for their specific experimental conditions.
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution by vortexing. This stock solution can be stored in aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation from a large dilution step, it is often beneficial to make an intermediate dilution of the DMSO stock in your cell culture medium or buffer.
-
For example, dilute the 100 mM DMSO stock 1:100 in pre-warmed medium to get a 1 mM intermediate solution with 1% DMSO.
-
-
Prepare the Final Working Solution:
-
Serially dilute the intermediate solution (or directly from the high-concentration stock for very low final concentrations) into the pre-warmed cell culture medium to achieve your desired final working concentration.
-
Crucially, add the this compound solution (from DMSO stock or intermediate dilution) to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This helps to prevent the compound from precipitating.
-
Ensure the final concentration of DMSO is compatible with your cells (ideally ≤ 0.1%).
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider using a lower final concentration of this compound.
-
If the solution appears clear, it is ready to be added to your cell cultures.
-
Always include a vehicle control in your experiment (culture medium containing the same final concentration of DMSO as your this compound-treated samples).
-
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway via mGluR4
Caption: this compound potentiates mGluR4 signaling.
References
PHCCC Dosage Optimization for Neuroprotective Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) for its neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's neuroprotective effects?
A1: this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] It enhances the receptor's response to its endogenous ligand, glutamate. The neuroprotection is mediated through the activation of group-III mGluRs, as the effects can be blocked by group-III mGluR antagonists.[1][2] At higher concentrations, this compound may also directly activate mGluR4 with low efficacy.[1][2]
Q2: In what models has this compound demonstrated neuroprotection?
A2: this compound has shown neuroprotective effects in in vitro models of neurotoxicity, including against β-amyloid-peptide (βAP) and N-methyl-D-aspartate (NMDA)-induced toxicity in mixed cultures of mouse cortical neurons.[1][2] It has also been investigated in in vivo models of Parkinson's disease.[3][4]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: Studies have shown that (-)-PHCCC, the active enantiomer, reduces neuronal death at concentrations between 30 µM and 100 µM in mixed cortical neuron cultures.[2]
Q4: What are the known downstream signaling pathways activated by this compound-mediated mGluR4 modulation?
A4: The activation of mGluR4, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This is a key component of its neuroprotective signaling cascade.
Experimental Protocols
Protocol 1: Determining Optimal this compound Dosage for Neuroprotection using MTT Assay
This protocol outlines a dose-response experiment to determine the optimal neuroprotective concentration of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Glutamate solution
-
Neurobasal medium with supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Plate reader (590 nm absorbance)
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density and allow them to mature for 7-10 days in vitro.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Add glutamate to all wells (except for the untreated control wells) to a final concentration known to induce significant, but not complete, cell death (e.g., 50-100 µM).
-
Incubate for the desired period (e.g., 24 hours) at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[6]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 590 nm using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for neuroprotection.
-
Protocol 2: Assessing Cell Death with Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity and the neuroprotective effect of this compound.
Materials:
-
Primary neuronal cell culture in a 96-well plate
-
This compound stock solution
-
Glutamate solution
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7][8]
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from the culture medium control).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Determine the neuroprotective effect of this compound by observing the reduction in LDH release in treated wells compared to the glutamate-only treated wells.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Neuroprotection (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (590 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.25 | 0.08 | 100 |
| 0 (Glutamate Only) | 0.45 | 0.05 | 36 |
| 10 | 0.52 | 0.06 | 41.6 |
| 30 | 0.78 | 0.07 | 62.4 |
| 50 | 0.95 | 0.09 | 76 |
| 100 | 1.10 | 0.08 | 88 |
| 200 | 1.12 | 0.09 | 89.6 |
Table 2: Example Cytotoxicity Data for this compound Neuroprotection (LDH Assay)
| Treatment | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous Release | 0.15 | 0.02 | 0 |
| Maximum Release | 1.05 | 0.10 | 100 |
| Glutamate Only | 0.85 | 0.09 | 77.8 |
| Glutamate + 10 µM this compound | 0.78 | 0.08 | 70 |
| Glutamate + 30 µM this compound | 0.55 | 0.07 | 44.4 |
| Glutamate + 50 µM this compound | 0.38 | 0.05 | 25.6 |
| Glutamate + 100 µM this compound | 0.25 | 0.04 | 11.1 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No neuroprotective effect observed | 1. This compound concentration is too low. 2. The excitotoxic insult is too severe. 3. This compound degradation. | 1. Increase the concentration range of this compound in your dose-response experiment. 2. Reduce the concentration of the neurotoxic agent (e.g., glutamate) or the exposure time. 3. Prepare fresh this compound solutions for each experiment. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Uneven drug/reagent distribution. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before plating. 2. Mix the plate gently after adding each reagent. 3. Avoid using the outermost wells of the plate for experimental samples. |
| This compound precipitation in culture medium | 1. Poor aqueous solubility of this compound.[3] 2. High concentration of this compound. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. Vortex if necessary. 2. Test a lower concentration range. |
| Inconsistent results between MTT and LDH assays | 1. Assays measure different aspects of cell health (metabolic activity vs. membrane integrity). 2. Timing of the assay. | 1. This can be expected. Use both assays for a more comprehensive assessment of neuroprotection. 2. Optimize the incubation times for both the toxic insult and the assay itself. |
Visualizations
Caption: this compound-mediated neuroprotective signaling pathway.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of mGlu4 metabotropic glutamate receptors reduces nigrostriatal degeneration in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PHCCC Off-Target Effects
Welcome to the technical support center for researchers utilizing PHCCC, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is the first-discovered positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a PAM, it does not directly activate the receptor but potentiates the effect of the endogenous ligand, glutamate.[1][2][3] It binds to an allosteric site on the mGluR4 receptor, which is topographically distinct from the glutamate binding site, to enhance the receptor's response to glutamate.[2][4] This modulation can lead to a significant increase in the potency and maximal efficacy of glutamate at the mGluR4 receptor.[2]
Q2: What are the known off-target effects of this compound?
The most significant and widely reported off-target effect of this compound is its antagonist activity at the metabotropic glutamate receptor 1 (mGluR1).[1][4][5][6] Several studies have shown that this compound can act as a potent antagonist of mGluR1, with an IC50 in the micromolar range.[1] Additionally, some reports indicate that this compound may have agonist activity at mGluR6 and can also act as a weak negative allosteric modulator (NAM) at mGluR5.[4][7]
Q3: Are there any other limitations to using this compound in experiments?
Yes, beyond its off-target effects, this compound has several limitations that researchers should be aware of:
-
Poor physicochemical properties: This can affect its solubility and stability in experimental solutions.[3][5]
-
Limited brain penetration: This can be a significant drawback for in vivo studies targeting the central nervous system.[5]
-
Proconvulsant activity: In some animal models, particularly in immature rats, this compound has been shown to have proconvulsant effects, rather than the expected anticonvulsant effects.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound and provides actionable steps to identify and mitigate them.
Problem 1: My experimental results are inconsistent or not what I expected based on mGluR4 activation. How can I determine if off-target effects are the cause?
Answer: Unexplained results are often a primary indicator of off-target activity. The antagonist effect of this compound on mGluR1 is a likely culprit. Here’s a workflow to dissect the observed effects:
Experimental Workflow for Deconvoluting On- and Off-Target Effects
Caption: Troubleshooting workflow for this compound off-target effects.
Detailed Methodologies:
-
Control 1: Selective mGluR1 Antagonist:
-
Select a specific mGluR1 antagonist that is structurally distinct from this compound, such as CPCCOEt.[6]
-
Dose-response curves should be established for both this compound and the selective mGluR1 antagonist in your experimental model.
-
If the unexpected effect of this compound is mimicked by the selective mGluR1 antagonist, it strongly suggests an mGluR1-mediated off-target effect.
-
-
Control 2: Use of a More Selective mGluR4 PAM:
-
Several newer and more selective mGluR4 PAMs have been developed with reduced or no activity at mGluR1, such as VU0155041 and VU0359516.[3][7]
-
Substitute this compound with one of these more selective compounds in your experiment.
-
If the original, unexpected result disappears and the expected mGluR4-mediated effect is observed, this points to an off-target effect of this compound.
-
-
Control 3: mGluR4 Knockout Models:
-
If available, utilize mGluR4 knockout (mGluR4-/-) animals or cell lines.[9][10]
-
Perform the experiment with this compound in both wild-type and mGluR4-/- models.
-
If the effect of this compound is absent in the knockout model, it confirms that the effect is indeed mediated by mGluR4. If the effect persists, it is an off-target effect.[10]
-
Problem 2: I am observing high variability in my in vitro experiments using this compound. Could this be related to its physicochemical properties?
Answer: Yes, the poor solubility and potential for instability of this compound can lead to inconsistent concentrations in your experimental medium, resulting in high variability.
Protocol for Preparing and Handling this compound Solutions:
-
Solvent Selection: this compound is often dissolved in DMSO for stock solutions.[10][11] Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Solubility Check: After preparing the stock solution, visually inspect it for any precipitates. If precipitation occurs, gentle warming or sonication may be necessary. However, be cautious about potential degradation with excessive heat.
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions of this compound from the stock solution immediately before each experiment to minimize degradation.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
Problem 3: My in vivo study with systemic administration of this compound is not showing the expected central nervous system effects. What could be the issue?
Answer: The limited brain penetration of this compound is a known issue that can prevent it from reaching effective concentrations in the CNS after systemic administration.[5]
Strategies to Address Poor Brain Penetration:
-
Direct CNS Administration: If experimentally feasible, consider direct administration into the central nervous system (e.g., intracerebroventricular or intracerebral injection) to bypass the blood-brain barrier.[1][11]
-
Higher Dosing (with caution): While increasing the systemic dose might seem like a solution, it also increases the risk of peripheral and central off-target effects. This should be approached with caution and accompanied by rigorous control experiments.
-
Use of Alternative Compounds: Consider using newer mGluR4 PAMs with improved pharmacokinetic properties and brain penetration.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Potency and Efficacy of this compound
| Parameter | Receptor | Value | Species | Assay | Reference |
| EC50 | mGluR4 | ~4.1 - 4.6 µM | Human | Functional Assay | [1] |
| IC50 | mGluR1 | ~2.6 - 23 µM | Human | Antagonist Assay | [1] |
| Fold Shift | mGluR4 | ~5.5-fold | Human | Glutamate Agonist Response | [1] |
Table 2: Comparison of mGluR4 PAMs
| Compound | mGluR4 EC50 | mGluR1 Activity | Key Features | Reference |
| (-)-PHCCC | ~1.4 - 4.6 µM | Antagonist (IC50 ~2.6-23 µM) | First-generation PAM, known off-target effects | [1][7] |
| VU0155041 | ~8-fold more potent than this compound | No significant activity | Improved potency and selectivity | [3] |
| VU0359516 | 0.38 µM | Devoid of mGluR1 activity | Higher potency and selectivity | [7] |
| VU001171 | 650 nM | Devoid of mGluR1 activity | High potency and efficacy | [12] |
Signaling Pathway
mGluR4 Signaling and this compound Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Group III mGluR, which is typically coupled to the Gi/o G-protein. Activation of mGluR4 by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a positive allosteric modulator, enhances this effect.
Caption: mGluR4 signaling pathway modulated by this compound.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. This compound, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activation of mGlu4 metabotropic glutamate receptors reduces nigrostriatal degeneration in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine | Journal of Neuroscience [jneurosci.org]
- 12. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHCCC Cytotoxicity Assessment In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PH-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) for in vitro cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It does not directly activate the receptor but enhances its sensitivity to the endogenous ligand, glutamate. This potentiation leads to a more robust downstream signaling cascade upon glutamate binding. The activity of this compound resides in the (-)-enantiomer.[1][2]
Q2: Does this compound have direct cytotoxic effects on cancer cells?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects (e.g., IC50 values) of this compound across a wide range of cancer cell lines. Most research has focused on its neuroprotective and anti-proliferative effects in neuronal cells.[3][4] For instance, in immature rat cerebellar granule cells, this compound was found to be non-neurotoxic and actually enhanced neurite growth.[3][4] Therefore, its cytotoxic potential in cancer cells needs to be empirically determined for each specific cell line.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5] For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is recommended.[5][6] Prepare serial dilutions of your this compound stock in DMSO before the final dilution into the culture medium to ensure solubility and accurate dosing.[7]
Q4: Do I need to add an mGluR4 agonist when testing this compound?
A4: As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist like glutamate. Cell culture media typically contain glutamate, which may be sufficient to observe an effect. However, the concentration of glutamate can vary between media formulations and can be depleted by cells over time. To ensure consistent mGluR4 activation, you may need to co-administer a known concentration of an mGluR4 agonist, such as L-AP4.[1] This will allow for a more controlled assessment of this compound's modulatory effect.
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment of this compound
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the experiment.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with untreated cells (medium only) as a negative control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is advisable to also measure absorbance at a reference wavelength of 630 nm to subtract background signals.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Quantitative Data
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0 (Vehicle) | 48 | 100 ± 4.5 | |
| 1 | 48 | Record your data | ||
| 10 | 48 | Record your data | Calculate | |
| 50 | 48 | Record your data | ||
| 100 | 48 | Record your data | ||
| e.g., A549 | 0 (Vehicle) | 48 | 100 ± 5.2 | |
| 1 | 48 | Record your data | ||
| 10 | 48 | Record your data | Calculate | |
| 50 | 48 | Record your data | ||
| 100 | 48 | Record your data |
For context, studies on the neuroprotective effects of (-)-PHCCC have used concentrations in the range of 30-100 µM.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding number.2. Edge effects in the 96-well plate due to evaporation.3. Incomplete solubilization of formazan crystals. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. After adding the solubilization solution, ensure thorough mixing on a plate shaker. Visually inspect wells for any remaining crystals before reading. |
| No cytotoxic effect observed at high concentrations | 1. The cell line may not express mGluR4 or be sensitive to its modulation.2. Insufficient endogenous glutamate in the culture medium.3. This compound may have cytostatic (inhibiting proliferation) rather than cytotoxic effects.4. This compound degradation in the medium. | 1. Verify mGluR4 expression in your cell line via RT-PCR or Western blot.2. Co-treat with a low concentration of an mGluR4 agonist (e.g., L-AP4) to potentiate the effect of this compound.3. Use a cell proliferation assay (e.g., BrdU or Ki67 staining) in parallel with a cytotoxicity assay to distinguish between the two effects.4. Prepare fresh dilutions of this compound for each experiment. Check the stability of the compound in your specific culture medium if results are inconsistent. |
| High background in vehicle control wells (low viability) | 1. DMSO concentration is too high and causing toxicity.2. Contamination of cell culture or reagents. | 1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (ideally ≤ 0.5%).[5] Run a DMSO dose-response curve to determine the maximum tolerable concentration.2. Check for signs of microbial contamination. Use fresh, sterile reagents. |
| Precipitation of this compound in culture medium | 1. Poor solubility of the compound at the tested concentration.2. The stock solution in DMSO was not properly mixed into the aqueous medium. | 1. Make serial dilutions in DMSO first. When diluting the DMSO stock into the medium, add it dropwise while vortexing or stirring the medium to facilitate dissolution.[5][7]2. Consider using a lower starting concentration if precipitation persists. Sonication might also help in dissolving the compound.[5] |
Visualizations
Signaling Pathway of mGluR4 Modulation by this compound
References
Technical Support Center: Overcoming Poor Oral Bioavailability of PHCCC
Welcome to the technical support center for PHCCC. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its poor oral bioavailability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental process with this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low and Variable In Vitro Dissolution Results
-
Question: My in vitro dissolution testing of neat this compound powder shows very low and inconsistent release profiles. Why is this happening and what can I do to improve it?
-
Answer: This is a common issue for poorly water-soluble compounds like this compound.[1] The low dissolution is due to its hydrophobic nature, and variability can arise from powder agglomeration and poor wetting. To improve dissolution, consider the following formulation strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.[3][4][5][6] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs.[9][10] These formulations form fine emulsions in the gastrointestinal fluid, increasing the drug's solubility and absorption.[9][10]
-
Issue 2: Poor Permeability in Caco-2 Assays
-
Question: My Caco-2 permeability assay results indicate that this compound has low apparent permeability (Papp). How can I determine if this is due to poor solubility in the assay medium or true low permeability?
-
Answer: Low aqueous solubility can indeed lead to an underestimation of permeability in Caco-2 assays.[11][12][13][14] Here’s how to troubleshoot:
-
Solubility Enhancement in Assay Medium: You can try to increase the concentration of this compound in the donor compartment by using co-solvents (e.g., DMSO, ethanol) or non-toxic solubilizing agents. However, be cautious as high concentrations of these agents can affect cell monolayer integrity.
-
Apical vs. Basolateral Transport: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). A significantly higher B-A flux suggests the involvement of efflux transporters like P-glycoprotein (P-gp).
-
Use of Permeation Enhancers: While not a direct solution to the solubility issue, investigating the effect of well-characterized permeation enhancers can help understand the potential for improving transcellular or paracellular transport.
-
Issue 3: Inconsistent Results in Animal Pharmacokinetic (PK) Studies
-
Question: I am observing large variability in the plasma concentrations of this compound after oral administration to rats/mice. What are the likely causes and how can I mitigate this?
-
Answer: High variability in in vivo PK studies for poorly soluble drugs is common and can be attributed to several factors:
-
Formulation-Dependent Absorption: The absorption of this compound is likely highly dependent on the formulation used. Ensure your formulation is robust and consistently prepared. For preclinical studies, simple suspensions are often used, but these can suffer from particle settling and aggregation. Consider using a solution or a well-characterized amorphous solid dispersion.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic drugs. Standardize the feeding schedule of your animals before and during the study.
-
Gastrointestinal Physiology: Factors such as gastric emptying time and intestinal motility can vary between animals, leading to different absorption profiles. While difficult to control, being aware of these factors is important for data interpretation.
-
Analytical Method Validation: Ensure your bioanalytical method for quantifying this compound in plasma is validated for accuracy, precision, and reproducibility.[15][16][17][18][19]
-
Data Presentation
Table 1: Solubility Enhancement of this compound with Different Formulation Strategies
| Formulation Strategy | Carrier/Excipient | Expected Solubility Enhancement (fold increase vs. neat this compound) | Key Mechanism |
| Micronization | - | 2 - 5 | Increased surface area |
| Solid Dispersion | PVP K30 | 10 - 50 | Amorphous state, improved wettability |
| Solid Dispersion | HPMC | 15 - 60 | Amorphous state, improved wettability, potential for supersaturation |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | > 100 | Solubilization in lipid droplets/micelles |
Table 2: In Vitro Permeability of this compound Formulations (Illustrative Caco-2 Data)
| Formulation | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| This compound in Buffer | < 1.0 | > 2 | Low permeability, potential for efflux |
| This compound Solid Dispersion | 2.0 - 5.0 | ~2 | Moderate permeability, efflux may still be a factor |
| This compound SEDDS | 5.0 - 10.0 | < 2 | Moderate to high permeability, potential to overcome efflux |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 50 ± 20 | 2.0 ± 0.5 | 200 ± 90 | 100 (Reference) |
| This compound Solid Dispersion | 10 | 250 ± 80 | 1.5 ± 0.5 | 1200 ± 400 | ~600 |
| This compound SEDDS | 10 | 500 ± 150 | 1.0 ± 0.3 | 2500 ± 700 | ~1250 |
Experimental Protocols
1. Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (or other suitable solvent), Rotary evaporator, Vacuum oven.
-
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Further dry the product in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the resulting solid dispersion into a fine powder and store it in a desiccator.
-
2. Caco-2 Permeability Assay for this compound Formulations
-
Objective: To assess the intestinal permeability of this compound in different formulations using the Caco-2 cell monolayer model.[11][12][13][14]
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well plates), Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics), Hanks' Balanced Salt Solution (HBSS), Lucifer yellow, Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), this compound formulations, Analytical instrumentation (e.g., LC-MS/MS).
-
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Prepare the transport buffer (HBSS, pH 7.4).
-
Prepare the dosing solutions of your this compound formulations and reference compounds in the transport buffer.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Visualizations
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. solid dispersion formulations: Topics by Science.gov [science.gov]
- 7. wjpls.org [wjpls.org]
- 8. japsonline.com [japsonline.com]
- 9. symmetric.events [symmetric.events]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pkCSM [biosig.lab.uq.edu.au]
- 12. enamine.net [enamine.net]
- 13. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
- 19. medwinpublishers.com [medwinpublishers.com]
Technical Support Center: PHCCC Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) to prevent its degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound, helping you to identify the potential cause of degradation and take corrective actions.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My recent experiments using a fresh solution of this compound are yielding different results compared to previous experiments with an older stock. Could the compound have degraded?
-
Answer: Yes, degradation of this compound is a possible cause for inconsistent results. The stability of this compound, like many small molecules, can be affected by storage conditions over time, especially when in solution. To troubleshoot this, consider the following:
-
Age of the stock solution: How long has the this compound solution been stored? Stock solutions, particularly in solvents like DMSO, are generally recommended for use within a month when stored at -20°C.
-
Storage conditions of the solution: Was the solution stored properly at -20°C or below in a tightly sealed vial? Frequent freeze-thaw cycles can also contribute to degradation.
-
Preparation of the solution: Was the solid this compound allowed to come to room temperature before opening the vial and dissolving? This prevents condensation from introducing moisture, which can lead to hydrolysis.
-
Issue 2: Visible changes in the solid compound or solution.
-
Question: I've noticed a change in the color of my solid this compound, or my this compound solution appears cloudy or has particulate matter. What should I do?
-
Answer: Visible changes such as discoloration of the solid powder (originally white to beige) or the appearance of cloudiness or precipitates in a solution are indicators of potential degradation or contamination. Do not use the compound or solution for your experiments. It is best to discard the affected stock and prepare a fresh solution from a new vial of solid this compound. To prevent this in the future, ensure the solid is stored in a dry, dark place at the recommended temperature and that solutions are prepared with high-purity, anhydrous solvents.
Issue 3: Reduced potency of this compound in bioassays.
-
Question: My positive control, this compound, is showing a weaker than expected effect in my mGluR4 functional assay. What could be the reason?
-
Answer: A reduction in potency is a strong indicator of compound degradation. Several factors could be at play:
-
Hydrolysis: The amide and oxime functional groups in this compound can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions.
-
Oxidation: Exposure to air (oxygen) can lead to oxidation of the molecule. Storing solutions under an inert gas like argon or nitrogen can mitigate this.
-
Photodegradation: The chromene core of this compound may be sensitive to light. Exposure to direct sunlight or even strong laboratory light for extended periods could cause degradation. Store both solid and solutions protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Recommendations from suppliers vary slightly. It is crucial to refer to the product-specific information provided by the supplier.
| Supplier | Recommended Storage Temperature |
| Tocris Bioscience | Room Temperature[1] |
| Sigma-Aldrich | 2-8°C |
| BOC Sciences | 0-4°C (short term), -20°C (long term) |
To ensure the longest possible shelf-life, it is best practice to store solid this compound in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. To prepare a stock solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use anhydrous, high-purity DMSO to dissolve the compound.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or below. Under these conditions, the solution is generally stable for up to one month. For any extended storage, it is advisable to re-qualify the solution.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound, potential degradation pathways include:
-
Hydrolysis: The amide and oxime functional groups can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The molecule may be prone to oxidation upon prolonged exposure to air.
-
Photodegradation: The chromene ring system can be susceptible to light-induced reactions.
Q5: How can I check if my this compound has degraded?
A5: The most definitive way to check for degradation is by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to assess the purity of the compound and detect the presence of any degradation products. A change in the chromatographic profile or the appearance of new peaks would indicate degradation.
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Equilibration: Remove the vial containing solid this compound from its storage location and allow it to sit at room temperature for at least 30 minutes. This prevents moisture from the air from condensing on the cold powder upon opening.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
This guide is intended to provide general recommendations. Always refer to the manufacturer's specific instructions for the best results.
References
refining PHCCC delivery for in vivo experiments
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the successful in vivo delivery of PHCCC, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] It does not directly activate the receptor at low concentrations but binds to a distinct site on the transmembrane region, increasing the receptor's potency and efficacy for its endogenous ligand, glutamate.[3][4] At higher concentrations, it may exhibit low-efficacy direct activation.[3][4] Its action is primarily mediated by the (-)-enantiomer.[3]
Q2: What is the primary challenge when using this compound in in vivo experiments?
A2: The principal challenge is this compound's poor aqueous solubility.[2] Like many small hydrophobic molecules, it is difficult to dissolve in standard aqueous vehicles like saline or phosphate-buffered saline (PBS), which can lead to compound precipitation, inaccurate dosing, low bioavailability, and inconsistent experimental results.[5][6][7]
Q3: How does this compound modulate downstream signaling?
A3: mGluR4 is a G-protein coupled receptor (GPCR) linked to the Gαi/o subunit. When glutamate and a PAM like this compound bind to the receptor, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream ion channels and signaling proteins to regulate neurotransmission.
Q4: Is this compound completely selective for mGluR4?
A4: this compound is considered a relatively selective PAM for mGluR4 and is reported to be inactive against mGluR2, 3, 5a, 6, 7b, and 8a.[4] However, it has been shown to exhibit some partial antagonist activity at the mGluR1b receptor, particularly at higher concentrations.[3][4] Researchers should be aware of this potential off-target effect in their experimental design.
Troubleshooting Guide
Q1: I dissolved this compound in my vehicle, but it precipitated or "crashed out" after a short time. What went wrong?
A1: This is a classic sign of poor solubility and vehicle incompatibility. Hydrophobic compounds often precipitate when a concentrated stock in an organic solvent (like DMSO) is diluted too quickly or into a purely aqueous vehicle.[8]
Solutions:
-
Use a Co-Solvent System: Do not rely on 100% aqueous vehicles. A common strategy is to first dissolve this compound in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute this stock into a secondary vehicle such as saline or PEG 400.[9][10]
-
Create a Suspension: For oral gavage or intraperitoneal (i.p.) injections, creating a fine, homogenous suspension is often more reliable than trying to achieve a true solution. Vehicles containing suspending agents like carboxymethylcellulose (CMC) or Tween 80 are effective.[11]
-
Sonication & Vortexing: After preparing the formulation, use a vortex mixer and/or a bath sonicator to break down particles and ensure a uniform suspension immediately before administration.
Q2: I administered this compound, but I am not observing the expected biological or behavioral effect. Is it a delivery problem?
A2: Lack of efficacy is frequently tied to poor bioavailability stemming from the formulation.[7] If the compound precipitates in the vial or after injection, the effective dose reaching the target tissue will be much lower than intended and highly variable between animals.
Troubleshooting Steps:
-
Verify Formulation Stability: Before each experiment, visually inspect your prepared formulation. Is there visible precipitate? Does it re-suspend easily and uniformly? Prepare the formulation fresh for each experimental day if stability is a concern.
-
Refine the Vehicle: The chosen vehicle may not be optimal. If using a simple DMSO/saline dilution, consider switching to a more robust formulation like a suspension in CMC or an oil-based vehicle for highly lipophilic drugs.[9][11]
-
Check Administration Route & Technique: Ensure your administration technique (e.g., i.p. injection, oral gavage) is consistent and correct. For oral gavage, improper technique can lead to incorrect dosing.
-
Run a Pilot Pharmacokinetic (PK) Study: If resources permit, a pilot PK study can confirm if the compound is being absorbed and reaching systemic circulation at the expected concentrations.
-
Include a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to ensure that the vehicle itself is not causing any confounding effects.[9]
Q3: I'm concerned about the toxicity of the vehicle itself, especially with long-term dosing. What should I consider?
A3: Vehicle toxicity is a critical consideration. Organic solvents like DMSO and ethanol can have their own biological effects or cause local irritation and systemic toxicity at high concentrations.[9][10]
Mitigation Strategies:
-
Minimize Organic Solvents: Keep the final concentration of DMSO or ethanol as low as possible. For i.p. injections in mice, it is often recommended to keep the final DMSO concentration below 10%, and ideally even lower (e.g., 1-5%).[8][9]
-
Consider Alternative Vehicles: For chronic studies, consider switching to more biocompatible vehicles. Aqueous suspensions with CMC or lipid-based formulations like corn oil are generally well-tolerated for repeated administration.[9][11]
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before a large-scale experiment, it is prudent to perform an MTD study with your chosen formulation to identify a dose that is both safe and well-tolerated over the intended study duration.[12]
Data Presentation
Table 1: Common Vehicle Formulations for In Vivo Delivery of Hydrophobic Compounds
| Vehicle Composition | Route of Administration | Key Considerations & Recommendations |
|---|---|---|
| DMSO / Saline | IP, IV, SC | Simple to prepare. Risk of precipitation upon dilution. Keep final DMSO concentration <10% to avoid toxicity.[8][9] |
| DMSO / PEG 400 / Water | IP, PO | PEG 400 improves solubility and stability compared to saline alone. A common ratio is 10% DMSO, 40% PEG 400, 50% water.[8] |
| Carboxymethylcellulose (CMC) | PO, IP | Forms a stable suspension. Ideal for compounds that do not fully dissolve. Common concentrations are 0.5-2% w/v in water or saline.[11][12] |
| Corn Oil / Sesame Oil | PO, SC, IM | Suitable for highly lipophilic compounds. Not suitable for IV injection. May alter absorption kinetics.[9][11] |
| Ethanol / PEG / Saline | IP, IV | Ethanol can aid solubility but must be used cautiously due to potential toxicity.[9][13] |
Table 2: Example this compound Dosing Regimens from Preclinical Studies
| Animal Model | Dose (mg/kg) | Route of Administration | Vehicle | Study Focus | Reference |
|---|---|---|---|---|---|
| Mice | 3 or 10 | Systemic Injection (unspecified) | Not specified | Neuroprotection (MPTP model) | --INVALID-LINK--[1] |
| Rats | 10 or 30 | Intraperitoneal (i.p.) | Suspension in 1% Tween 80 | Anxiolytic-like effects | --INVALID-LINK-- |
Experimental Protocols
Protocol: Preparation of a 10 mg/mL this compound Suspension for Oral Gavage (PO)
This protocol provides a method for creating a homogenous suspension, which is often more reliable than attempting to create a true solution for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium salt (low viscosity)
-
0.9% Saline, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 50 mg of CMC to 10 mL of 0.9% saline in a conical tube.
-
Vortex vigorously for several minutes until the CMC is fully hydrated and the solution is homogenous and slightly viscous. Gentle warming may assist dissolution. Allow the solution to sit to eliminate bubbles.
-
-
Prepare a Concentrated this compound Stock:
-
Calculate the total amount of this compound needed for your study. For a 1 mL final volume at 10 mg/mL, weigh out 10 mg of this compound.
-
In a separate small tube, dissolve the 10 mg of this compound in 100 µL of DMSO (this creates a 100 mg/mL stock). Vortex until fully dissolved. The volume of DMSO should be kept minimal, ideally constituting 1-10% of the final formulation volume.
-
-
Create the Final Suspension:
-
While actively vortexing the 0.5% CMC vehicle, slowly add the 100 µL this compound/DMSO stock solution drop-by-drop.
-
Continue to vortex for 2-3 minutes to ensure thorough mixing. The solution will appear as a milky, uniform suspension.
-
-
Homogenize the Suspension:
-
Place the conical tube in a bath sonicator for 5-10 minutes. This helps to break down any larger particle aggregates, creating a finer and more stable suspension.
-
-
Final Steps & Administration:
-
Visually inspect the suspension for uniformity before drawing it into the dosing syringe.
-
Crucially, vortex the suspension immediately before dosing each animal to prevent settling and ensure accurate, consistent dosing.
-
Visualizations
Signaling & Experimental Diagrams
Caption: this compound acts as a PAM on mGluR4, enhancing glutamate's effect to inhibit adenylyl cyclase.
References
- 1. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine | Journal of Neuroscience [jneurosci.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in PHCCC Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), a positive allosteric modulator of the mGluR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific enhancer of the type 4 metabotropic glutamate receptor (mGluR4).[1][2][3] It acts as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[4][5][6][7][8] this compound has been shown to reduce proliferation and promote differentiation of cerebellar granule cell neuroprecursors.[1][2][3] It is important to note that this compound can also act as an antagonist for group I metabotropic glutamate receptors (mGluR1).[8]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
A2: Variability in this compound experiments can arise from several factors, much like other in vitro drug-response studies.[9][10] Key sources include:
-
Cell Culture Conditions: Cell line authenticity, passage number, cell density, and media composition can all significantly impact results.[11][12] For instance, the action of this compound is sensitive to the growth conditions of the cerebellar granule cells.[3]
-
Reagent Quality and Handling: The stability and solubility of this compound in your culture media are critical.[13][14][15][16] Inconsistent thawing and handling of cell stocks can also introduce variability.[17]
-
Assay-Specific Parameters: Each experimental assay has its own set of critical parameters that can be a source of variability. For example, in cAMP assays, the choice of PDE inhibitors and the dynamic range of the assay are important considerations.[18] In proliferation assays, the concentration of labeling reagents and incubation times are key.[19]
-
Data Analysis: The methods used for data normalization and analysis can influence the final results and their interpretation.[12]
Q3: How can I ensure the quality and consistency of my this compound stock solution?
A3: this compound is typically dissolved in DMSO for in vitro experiments.[1] To ensure consistency:
-
Use high-purity, anhydrous DMSO.
-
Prepare a concentrated stock solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Before each experiment, thaw an aliquot and dilute it to the final working concentration in your culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. A final DMSO concentration of 0.1% is often used.[1]
-
Visually inspect the diluted solution for any signs of precipitation. Poor solubility can be a major issue with compounds like this compound.[8]
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation Assays (e.g., [³H]Thymidine Incorporation)
| Observed Problem | Potential Cause | Recommended Solution |
| High background in control wells | Contamination of cell culture or reagents. | Regularly test for mycoplasma. Use sterile techniques and fresh reagents. |
| Inconsistent this compound dose-response | Inaccurate cell seeding density. | Ensure a homogenous cell suspension before plating. Use a reliable cell counting method. Optimize cell density for your specific cell type and plate format.[19] |
| Cell viability issues. | Perform a viability assay (e.g., Trypan Blue) before seeding. Ensure the final DMSO concentration is not toxic to your cells. | |
| Degradation of [³H]Thymidine. | Use fresh [³H]Thymidine for each experiment and store it properly. Be aware that [3H]-thymidine itself can be cytotoxic and inhibit DNA synthesis at high concentrations.[20] | |
| No effect of this compound observed | Sub-optimal assay conditions. | Optimize the incubation time with this compound and the [³H]Thymidine labeling period. Ensure the mGluR4 receptor is expressed in your cell line. |
| Inactive this compound. | Use a fresh aliquot of this compound stock solution. Confirm the activity of your this compound batch with a positive control if possible. |
Issue 2: Inconsistent Results in cAMP Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High basal cAMP levels | Too many cells per well. | Optimize the cell number to ensure basal cAMP levels are within the linear range of the assay.[21] |
| Endogenous PDE activity degrading cAMP. | Include a non-selective PDE inhibitor like IBMX in your assay buffer, unless studying adenosine receptors.[18] | |
| Low or no signal upon stimulation | Insufficient receptor expression. | Confirm mGluR4 expression in your cell line. |
| Assay signal is outside the dynamic range. | If using a competition-based assay, ensure your cAMP levels fall within the standard curve. You may need to dilute your samples.[18] | |
| High well-to-well variability | Inconsistent cell numbers or reagent addition. | Use precise pipetting techniques and ensure uniform cell distribution. Automated liquid handling can reduce this variability.[9] |
| Compound interference with the assay. | Some compounds can interfere with fluorescence or luminescence-based readouts. Run appropriate controls with your compound in the absence of cells.[18] |
Issue 3: Variability in Neurite Outgrowth Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent neurite formation in controls | Sub-optimal cell culture conditions. | Ensure proper coating of culture plates (e.g., with poly-L-ornithine for cerebellar granule neurons).[22] Use appropriate culture medium and supplements. |
| Cells are past their optimal passage number. | Use low-passage cells for neuritogenesis experiments as cell characteristics can change over time.[11] | |
| High variability in neurite length and branching | Inconsistent cell density. | Optimize seeding density to avoid clumping, which can affect neurite growth. |
| Subjective manual analysis. | Use automated imaging and analysis software to quantify neurite outgrowth objectively.[23] | |
| No effect of this compound observed | Inappropriate timing of treatment. | Optimize the duration of this compound treatment. Neurite outgrowth is a dynamic process. |
| Cell model lacks the necessary signaling components. | Ensure your chosen cell line expresses mGluR4 and the downstream signaling pathways relevant to neuritogenesis. |
Experimental Protocols
Protocol 1: [³H]Thymidine Incorporation Assay for Cell Proliferation
This protocol is adapted from studies on cerebellar granule cells.[3]
-
Cell Seeding: Plate cerebellar granule cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Drug Treatment: Add this compound at various concentrations to the cells approximately 40 minutes after plating.
-
Incubation: Incubate the cells for a total of 17 hours.
-
Radiolabeling: For the final 15 hours of incubation, add [³H]thymidine to a final concentration of 1 µCi/ml.
-
Harvesting: After incubation, wash the cells with ice-cold PBS to remove unincorporated [³H]thymidine.
-
DNA Precipitation: Precipitate the DNA by adding cold 5-10% trichloroacetic acid (TCA).
-
Washing: Wash the precipitate with ethanol to remove the TCA.
-
Solubilization: Solubilize the DNA in a scintillation cocktail.
-
Measurement: Quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: cAMP Assay
This is a general protocol for measuring intracellular cAMP levels.
-
Cell Culture: Culture cerebellar granule cells to the desired confluency.
-
Pre-incubation: Incubate the cells for 20 minutes in Krebs-Henseleit buffer or their growth medium. It is recommended to perform this in the presence of 0.5 mM isobutylmethylxanthine (IBMX) to inhibit phosphodiesterase activity.[3]
-
Stimulation: Add this compound and/or an mGluR4 agonist for the desired time.
-
Lysis: Stop the reaction and lyse the cells by adding 1 volume of 0.8N HClO4.
-
Neutralization: Neutralize the samples with 2 M K2CO3.
-
Quantification: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or FRET-based assays).[2][18]
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound action at the mGluR4 receptor.
Caption: Experimental workflow for a [³H]thymidine incorporation assay with this compound.
References
- 1. revvity.com [revvity.com]
- 2. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 3. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uni-regensburg.de [uni-regensburg.de]
- 8. Re-exploration of the this compound Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PHCCC Antagonist Activity on Group I mGluRs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using PHCCC, particularly its antagonist activity on group I metabotropic glutamate receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
A1: (-)-PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is primarily known as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3][4][5] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate.[6]
Q2: Does this compound have activity at other mGluRs?
A2: Yes, the active enantiomer, (-)-PHCCC, exhibits partial antagonist activity at the group I mGluR, specifically mGluR1b.[1][4][7] It has been reported to have a 30% maximum antagonist efficacy at this receptor.[1][4][7] It is largely inactive at mGluR2, -3, -5a, -6, -7b, and -8a.[1][4][7]
Q3: At what concentrations does (-)-PHCCC show antagonist activity at mGluR1?
A3: The antagonist activity of (-)-PHCCC at mGluR1 becomes more prominent at higher concentrations. While it can positively modulate mGluR4 at lower micromolar concentrations (e.g., EC50 of ~4.1 µM), its antagonist activity at mGluR1 has a reported IC50 of approximately 23 µM for the racemic mixture.[2]
Q4: How should I prepare and store this compound solutions?
A4: this compound has poor aqueous solubility.[3] It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to keep the final concentration of DMSO low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[8][9] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Q5: Are there alternative mGluR4 PAMs with better selectivity?
A5: Yes, due to the mGluR1 antagonist activity of this compound, several other mGluR4 PAMs with improved selectivity have been developed. These include compounds like VU0001171, VU0155041, and VU0359516, which show little to no activity at mGluR1.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected inhibition of a neuronal response. | The concentration of (-)-PHCCC being used may be high enough to cause significant antagonism of mGluR1, which can lead to inhibitory effects in some systems. | - Perform a dose-response curve to determine the optimal concentration for mGluR4 modulation with minimal mGluR1 antagonism. - Consider using a lower concentration of (-)-PHCCC (e.g., in the low micromolar range). - Use a selective mGluR1 antagonist (e.g., CPCCOEt) as a control to confirm if the observed inhibition is mGluR1-mediated.[1][7] - If possible, switch to a more selective mGluR4 PAM that lacks mGluR1 activity.[1][3] |
| Inconsistent or no potentiation of mGluR4 activity. | - Poor solubility: this compound may have precipitated out of the aqueous experimental buffer. - Degradation: The this compound stock solution may have degraded over time. - Cellular context: The expression levels of mGluR4 in your experimental system may be too low, or the receptor may exist in a heteromeric complex that alters its pharmacology. | - Ensure the final DMSO concentration is sufficient to maintain this compound solubility without being toxic to the cells. - Prepare fresh stock solutions of this compound regularly and store them properly. - Verify the expression of mGluR4 in your cell line or tissue preparation. - Test the effect of this compound in a well-characterized recombinant cell line expressing mGluR4 as a positive control. |
| High background signal in functional assays. | - Calcium assays: Autofluorescence of the compound or cellular stress due to high DMSO concentration. - GTPγS binding assays: Basal (agonist-independent) activity of the receptor. | - Run a vehicle control (DMSO without this compound) to assess the solvent's effect. - Check for autofluorescence of this compound at the wavelengths used in your assay. - For GTPγS assays, optimize assay conditions (e.g., GDP and Mg²⁺ concentrations) to minimize basal signaling. |
| Difficulty reproducing published data. | Variations in experimental conditions such as cell line passage number, incubation times, buffer composition, and the specific isoform of the receptor can all contribute to different results. | - Carefully review and replicate the experimental conditions of the original study. - Ensure the use of the active (-)-enantiomer of this compound. - Calibrate your assay systems with known agonists and antagonists for the receptors of interest. |
Quantitative Data Summary
| Compound | Target | Activity | Potency (EC₅₀/IC₅₀) | Efficacy | Assay Type | Reference(s) |
| (-)-PHCCC | mGluR4 | Positive Allosteric Modulator (PAM) | ~4.1 µM | Potentiates glutamate response (5.5-fold leftward shift) | GTPγS Binding | [7] |
| mGluR1b | Partial Antagonist | ~23 µM (racemic mixture) | 30% maximal inhibition | Intracellular Ca²⁺ Mobilization | [1][2] | |
| VU0001171 | mGluR4 | Positive Allosteric Modulator (PAM) | ~650 nM | Potentiates glutamate response (36-fold leftward shift) | N/A | [1] |
| mGluR1 | N/A | No significant antagonist activity | N/A | N/A | [1] | |
| VU0155041 | mGluR4 | Allosteric Agonist/PAM | ~750 nM | Potentiates glutamate response (8-fold leftward shift) | N/A | [3] |
| Other mGluRs | N/A | No significant potentiator or antagonist activity | N/A | N/A | [3] |
Experimental Protocols
Intracellular Calcium Mobilization Assay to Assess mGluR1 Antagonist Activity
This protocol is designed to measure the ability of (-)-PHCCC to inhibit glutamate-induced increases in intracellular calcium ([Ca²⁺]i) in cells expressing mGluR1.
Materials:
-
Cells stably or transiently expressing mGluR1b (e.g., HEK293 or CHO cells)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
L-glutamate
-
(-)-PHCCC
-
DMSO
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating: Plate mGluR1b-expressing cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Compound Incubation:
-
Prepare serial dilutions of (-)-PHCCC in HBSS. Remember to keep the final DMSO concentration constant and low across all wells.
-
Add the (-)-PHCCC dilutions to the respective wells and incubate for 10-20 minutes.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading (ratio of 340 nm/380 nm excitation).
-
Add a pre-determined concentration of L-glutamate (e.g., EC₈₀) to stimulate the mGluR1 receptor and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (peak response - baseline) for each well.
-
Plot the percentage of inhibition of the glutamate response as a function of the (-)-PHCCC concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
[³⁵S]GTPγS Binding Assay to Assess mGluR4 PAM Activity
This functional assay measures the activation of G-proteins coupled to mGluR4 and is used to quantify the positive allosteric modulatory effect of (-)-PHCCC.[3]
Materials:
-
Membranes from cells expressing mGluR4 (e.g., CHO-hmGluR4a)
-
[³⁵S]GTPγS (radioligand)
-
GTPγS (non-labeled, for non-specific binding)
-
GDP
-
L-AP4 or L-glutamate (agonist)
-
(-)-PHCCC
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, NaCl)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the following in order:
-
Assay buffer
-
GDP (to a final concentration of ~10-30 µM)
-
Cell membranes expressing mGluR4
-
(-)-PHCCC at various concentrations
-
Agonist (L-AP4 or glutamate) at a fixed concentration (e.g., EC₂₀)
-
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the (-)-PHCCC concentration.
-
Determine the EC₅₀ value for the potentiation of the agonist response.
-
Visualizations
Caption: Antagonistic action of (-)-PHCCC on the mGluR1 signaling pathway.
Caption: Experimental workflow for assessing (-)-PHCCC's PAM activity at mGluR4.
Caption: A logical approach to troubleshooting experiments with (-)-PHCCC.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of PHCCC for Metabotropic Glutamate Receptor 4 (mGluR4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a widely utilized positive allosteric modulator (PAM), and its selectivity for the metabotropic glutamate receptor 4 (mGluR4). The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's pharmacological profile.
Data Presentation: this compound's Selectivity Profile
This compound has been a foundational tool in the study of mGluR4, demonstrating the therapeutic potential of selectively modulating this receptor. However, while it exhibits a preferential affinity for mGluR4, it is not entirely devoid of off-target effects. The following tables summarize the quantitative data on this compound's activity at various mGluR subtypes.
| Receptor Subtype | This compound Activity | Potency (EC₅₀/IC₅₀) | Efficacy | Citation |
| mGluR4 | Positive Allosteric Modulator (PAM) | 4.1 µM (EC₅₀) | Increases agonist potency and enhances maximum efficacy. At high concentrations, can directly activate mGluR4 with low efficacy. | [1][2] |
| mGluR1b | Partial Antagonist | - | 30% maximum antagonist efficacy | [3][4] |
| mGluR2 | Inactive | - | - | [3][4] |
| mGluR3 | Inactive | - | - | [3][4] |
| mGluR5a | Inactive | - | - | [3][4] |
| mGluR6 | Inactive | - | - | [3][4] |
| mGluR7b | Inactive | - | - | [3][4] |
| mGluR8a | Inactive | - | - | [3][4] |
Table 1: Summary of this compound Activity at mGluR Subtypes. This table illustrates the selectivity of the (-)-enantiomer of this compound, which contains all the activity. While demonstrating clear potentiation of mGluR4, it also exhibits antagonist activity at mGluR1b.
| Compound | mGluR4 Potency (EC₅₀) | mGluR1 Activity | Key Features | Citation |
| (-)-PHCCC | 4.1 µM | Partial Antagonist (30% efficacy) | Proof-of-concept mGluR4 PAM; also an mGluR1 antagonist. | [1][2][5] |
| VU001171 | 650 nM | Moderate activation at 30 µM | More potent and efficacious than this compound with a larger fold shift of the glutamate response curve and improved selectivity. | [2] |
| VU0155041 | ~8-fold more potent than this compound | No significant antagonist or potentiator activity at other mGluRs | Improved potency and selectivity over this compound; also exhibits partial agonist activity. | [5] |
Table 2: Comparison of this compound with other mGluR4 PAMs. This table highlights the evolution of mGluR4 PAMs, with newer compounds showing improved potency and selectivity, overcoming some of the limitations of this compound.
Experimental Protocols
The validation of this compound's selectivity for mGluR4 has been established through various in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
GTPγ[³⁵S] Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
-
Objective: To determine the functional activity of this compound on mGluR4 by measuring the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G proteins upon receptor activation.
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4a (hmGluR4a) are cultured and membranes are prepared from these cells.
-
Assay Procedure:
-
Cell membranes are incubated in a buffer containing GDP, the agonist (e.g., L-AP4 or glutamate), and varying concentrations of this compound.
-
The reaction is initiated by the addition of GTPγ[³⁵S].
-
After incubation, the bound GTPγ[³⁵S] is separated from the unbound by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The data is analyzed to determine the EC₅₀ of this compound in the presence and absence of a fixed concentration of an orthosteric agonist. A leftward shift in the agonist concentration-response curve in the presence of this compound indicates positive allosteric modulation.[4]
cAMP Formation Assay
This assay measures the downstream effect of mGluR4 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
-
Objective: To assess the ability of this compound to modulate the inhibition of cAMP production mediated by mGluR4 activation.
-
Cell Culture: CHO cells expressing mGluR4 are used.
-
Assay Procedure:
-
Cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin.
-
Cells are then treated with an mGluR4 agonist in the presence or absence of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF).
-
-
Data Analysis: A reduction in forskolin-stimulated cAMP levels upon agonist treatment, which is enhanced by this compound, confirms the compound's PAM activity at mGluR4.[6]
Fluorimetric Calcium Assay
This assay is typically used to assess the activity of Gq-coupled receptors, but can be adapted for Gi/o-coupled receptors by co-expressing a promiscuous G protein or using a chimeric receptor. It is primarily used to rule out activity at Gq-coupled mGluRs like mGluR1 and mGluR5.
-
Objective: To determine if this compound has any agonist or antagonist activity at Gq-coupled mGluRs (mGluR1 and mGluR5).
-
Cell Lines: Cells expressing hmGluR1b or hmGluR5a are used.
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
The baseline fluorescence is measured.
-
Cells are stimulated with an agonist (e.g., glutamate) in the presence or absence of this compound.
-
Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence.
-
-
Data Analysis: An increase in intracellular calcium upon agonist stimulation is expected. If this compound inhibits this response, it indicates antagonist activity. If it elicits a response on its own, it indicates agonist activity. For mGluR1b, this compound shows partial antagonist activity.[4]
Mandatory Visualization
Signaling Pathway of mGluR4
The following diagram illustrates the canonical signaling pathway of mGluR4. As a member of the Group III metabotropic glutamate receptors, mGluR4 is coupled to the Gi/o family of G proteins.
Caption: mGluR4 signaling cascade.
Experimental Workflow for a GTPγ[³⁵S] Binding Assay
The diagram below outlines the key steps in a GTPγ[³⁵S] binding assay used to characterize the positive allosteric modulation of this compound on mGluR4.
Caption: GTPγ[³⁵S] binding assay workflow.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-regensburg.de [uni-regensburg.de]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PHCCC and L-AP4 for Glutamate Receptor Research
For researchers in neuroscience and drug development, selecting the appropriate pharmacological tools is paramount for elucidating the complex roles of metabotropic glutamate receptors (mGluRs). This guide provides a detailed comparative analysis of two key compounds, N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) and L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), used to modulate group III mGluR activity. We present a comprehensive overview of their mechanisms of action, receptor selectivity, and applications in key experimental paradigms, supported by quantitative data and detailed protocols.
At a Glance: Key Differences Between this compound and L-AP4
| Feature | This compound | L-AP4 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR4 | Orthosteric Agonist of Group III mGluRs |
| Primary Target | mGluR4 | Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) |
| Selectivity | Subtype-selective for mGluR4 within group III. Also exhibits antagonist activity at mGluR1b. | Group-selective for group III mGluRs, but not subtype-selective. |
| Binding Site | Transmembrane domain of mGluR4 | Orthosteric agonist binding site on group III mGluRs |
| Effect on Agonist | Potentiates the effect of the endogenous agonist (glutamate) or exogenous agonists. | Directly activates the receptor in the absence of other agonists. |
| Direct Activity | Low efficacy direct activation of mGluR4 at higher concentrations. | Full agonist at its target receptors. |
Quantitative Analysis: Potency and Selectivity
The following table summarizes the potency (EC50/IC50) of this compound and L-AP4 at various metabotropic glutamate receptors. This data is crucial for designing experiments and interpreting results.
| Compound | Receptor | Potency (µM) | Assay Type | Reference |
| This compound | mGluR4 | EC50: 3.8 (in the presence of 10 µM L-AP4) | GTPγS binding assay | [1] |
| mGluR4 | EC50: 30 (in the absence of L-AP4) | GTPγS binding assay | [1] | |
| mGluR1b | Partial antagonist (30% max efficacy) | Not specified | [1][2] | |
| mGluR2, 3, 5a, 6, 7b, 8a | Inactive | Not specified | [1][2] | |
| L-AP4 | mGluR4 | EC50: 0.1 - 0.13 | Not specified | |
| mGluR6 | EC50: 1.0 - 2.4 | Not specified | ||
| mGluR7 | EC50: 249 - 337 | Not specified | ||
| mGluR8 | EC50: 0.29 | Not specified |
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and L-AP4 lies in their interaction with the target receptor and the subsequent signaling cascade.
L-AP4: A Group III mGluR Agonist
L-AP4 acts as a classical orthosteric agonist, directly binding to and activating group III mGluRs.[3] These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.
This compound: A Positive Allosteric Modulator of mGluR4
In contrast, this compound is a positive allosteric modulator (PAM) that binds to a site on the mGluR4 receptor distinct from the orthosteric agonist binding site.[1][2] This binding event does not directly activate the receptor to its full extent but rather potentiates the effect of an orthosteric agonist, such as the endogenous neurotransmitter glutamate.[1] this compound increases the potency and maximal efficacy of the agonist.[1][2] At higher concentrations, this compound can exhibit weak direct agonist activity at mGluR4.[1][2]
Experimental Protocols
To differentiate the pharmacological effects of this compound and L-AP4, several key in vitro assays are commonly employed.
GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation.
Objective: To determine if a compound is an agonist or a positive allosteric modulator.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest (e.g., CHO cells expressing mGluR4).
-
Incubation: Incubate the cell membranes with GDP, the test compound (L-AP4 or this compound), and [³⁵S]GTPγS in an appropriate assay buffer. When testing a PAM like this compound, a sub-maximal concentration of an agonist (e.g., L-AP4 or glutamate) is also included.
-
Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves to determine EC50 values. For a PAM, a leftward shift in the agonist's concentration-response curve and/or an increase in the maximal response will be observed.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of group III mGluR activation.
Objective: To quantify the functional consequence of receptor activation in a cellular context.
Methodology:
-
Cell Culture: Culture cells expressing the mGluR of interest.
-
Stimulation: Pre-incubate the cells with the test compound (L-AP4 or this compound). Then, stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: An agonist like L-AP4 will cause a concentration-dependent decrease in forskolin-stimulated cAMP levels. A PAM like this compound will enhance the inhibitory effect of an agonist on forskolin-stimulated cAMP accumulation.
In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neurons from excitotoxic insults.
Objective: To evaluate the neuroprotective potential of the compounds.
Methodology:
-
Neuronal Culture: Prepare primary cultures of neurons (e.g., cortical or cerebellar granule neurons).
-
Treatment: Pre-treat the neuronal cultures with the test compound (L-AP4 or this compound) for a specified period.
-
Excitotoxic Insult: Expose the cultures to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or β-amyloid peptide.
-
Assessment of Cell Viability: After the insult, assess neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons stained with a vital dye (e.g., calcein-AM) or a marker for dead cells (e.g., propidium iodide).
-
Data Analysis: Compare the viability of neurons treated with the test compound to that of untreated control cultures.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the pharmacological properties of this compound and L-AP4.
Conclusion
This compound and L-AP4 are both valuable tools for studying group III mGluRs, but their distinct mechanisms of action necessitate careful consideration in experimental design and data interpretation. L-AP4 serves as a non-subtype-selective agonist, useful for probing the general roles of group III mGluRs. In contrast, this compound offers subtype selectivity for mGluR4, allowing for the specific investigation of this receptor's function. Its nature as a PAM also provides a more nuanced way to modulate receptor activity, dependent on the presence of the endogenous agonist. The choice between these two compounds will ultimately depend on the specific research question being addressed. This guide provides the foundational knowledge for researchers to make an informed decision and to design rigorous experiments to further our understanding of metabotropic glutamate receptor pharmacology.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-AP4 - Wikipedia [en.wikipedia.org]
- 4. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PHCCC's Anxiolytic Potential: A Comparative Analysis Across Preclinical Anxiety Models
For Immediate Release
A comprehensive review of preclinical data suggests that PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), exhibits a promising anxiolytic profile. This guide provides a comparative analysis of the expected anxiolytic effects of this compound and its class of compounds against established anxiolytics, diazepam and buspirone, across three widely used rodent models of anxiety: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) Test.
This publication is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGluR4 modulators for anxiety disorders. While direct experimental data for this compound in all standard behavioral models is not extensively available in published literature, this guide synthesizes findings from closely related mGluR4 PAMs to project the likely anxiolytic-like activity of this compound and facilitate further research.
Mechanism of Action: A Novel Approach to Anxiety Treatment
This compound and similar compounds represent a novel therapeutic strategy by selectively enhancing the activity of the mGluR4 receptor.[1] This receptor is part of the Group III metabotropic glutamate receptors, which are presynaptic and function to dampen excessive glutamate release. By positively modulating mGluR4, these compounds can restore glutamatergic homeostasis, a key mechanism implicated in the pathophysiology of anxiety.
This targeted approach offers the potential for a more refined anxiolytic effect with a potentially favorable side-effect profile compared to broader-acting agents like benzodiazepines.
Comparative Performance in Preclinical Anxiety Models
To contextualize the potential anxiolytic efficacy of this compound and other mGluR4 PAMs, this guide presents a comparison with the well-characterized anxiolytics diazepam (a benzodiazepine) and buspirone (a serotonin 5-HT1A receptor agonist).
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
While direct data for this compound in the EPM is lacking, studies on the selective mGluR4 PAM, ADX88178 , have demonstrated significant anxiolytic-like effects.[2][3] In both mice and rats, ADX88178 dose-dependently increased open-arm exploration without affecting overall locomotor activity, indicating a specific anxiolytic action.[2][3]
| Compound | Species | Dose | Key Findings |
| ADX88178 (mGluR4 PAM) | Mouse | 3, 10, 30 mg/kg (p.o.) | Dose-dependent increase in open-arm entries and time spent in open arms.[2][3][4] |
| Rat | 10, 30, 100 mg/kg (p.o.) | Dose-dependent increase in open-arm entries.[2][4] | |
| Diazepam | Mouse | 1.5 mg/kg | Increased percentage of open arm entries and time. |
| Buspirone | Mouse | 1.25 - 5.0 mg/kg | Reduced risk assessment behaviors; higher doses also reduced general activity.[5] |
Open Field Test (OFT)
The OFT assesses anxiety and exploratory behavior in a novel environment. Anxiolytic compounds are expected to increase the time spent in the center of the arena, as rodents naturally tend to stay near the walls (thigmotaxis).
| Compound | Species | Dose | Key Findings |
| mGluR4 PAMs (Predicted) | Rodent | - | Expected to increase time spent in the center of the open field. |
| Diazepam | Rat | 1, 2 mg/kg | Reduced ambulation and rearing.[6] |
| Buspirone | Rat | 1.25, 2.5 mg/kg | Reduced ambulation (female-specific) and rearing.[6] |
Light-Dark Box (LDB) Test
The LDB test is another model of anxiety based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytic drugs typically increase the time spent in the light compartment.
As with the OFT, specific data for a selective mGluR4 PAM in the LDB test is not currently available. It is anticipated that compounds like this compound would increase the time spent in the light chamber, consistent with an anxiolytic effect.
| Compound | Species | Dose | Key Findings |
| mGluR4 PAMs (Predicted) | Rodent | - | Expected to increase time spent in the light compartment. |
| Diazepam | Rat | 0.75 - 3.0 mg/kg | Increased visits to and duration in the light compartment at the highest dose.[7] |
| Buspirone | - | - | Data not consistently available in the reviewed literature for direct comparison. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Elevated Plus-Maze (EPM) Protocol
The EPM apparatus is a plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Apparatus: The maze consists of two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Each animal is placed on the central platform facing an open arm.
-
Behavior is recorded for a 5-minute session using a video tracking system.
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between trials.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Open Field Test (OFT) Protocol
The OFT involves placing a rodent in a large, open arena and observing its exploratory behavior.
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Each animal is placed in the center of the open field.
-
Behavior is recorded for a specified duration (e.g., 5-10 minutes) using a video tracking system.
-
The arena is cleaned between trials.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Rearing frequency.
-
Light-Dark Box (LDB) Test Protocol
The LDB test uses a two-compartment box with a light and a dark chamber to assess anxiety-like behavior.
-
Apparatus: A box divided into a dark, enclosed compartment and a brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed in the center of the light compartment.
-
Behavior is recorded for a 5-minute session.
-
The apparatus is cleaned between trials.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathway of mGluR4 activation by this compound.
Caption: General workflow for preclinical anxiolytic drug testing.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that positive allosteric modulation of mGluR4 receptors with compounds like this compound holds significant promise as a novel anxiolytic strategy. The anxiolytic-like effects of the mGluR4 PAM ADX88178 in the elevated plus-maze provide a solid foundation for this hypothesis.
Further research is warranted to directly evaluate this compound in a broader range of established anxiety models, including the Open Field Test and the Light-Dark Box Test. Such studies will be crucial for a comprehensive understanding of its behavioral profile and for confirming its potential as a therapeutic agent for anxiety disorders. Direct head-to-head comparisons with existing anxiolytics in these models will further elucidate the unique therapeutic potential of this class of compounds.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 ADX88178 in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Light-dark box test - Wikipedia [en.wikipedia.org]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Neuroprotective Actions of PHCCC
For researchers and professionals in drug development, understanding the nuances of neuroprotective compounds is critical. This guide provides a detailed comparison of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with other relevant compounds. We present supporting experimental data, detailed protocols, and visual representations of signaling pathways and workflows to offer a comprehensive overview of this compound's neuroprotective potential.
Mechanism of Action: Modulating Glutamatergic Neurotransmission
This compound exerts its neuroprotective effects by selectively enhancing the activity of mGluR4.[1][2] As a PAM, it does not activate the receptor directly at low concentrations but potentiates the effect of the endogenous agonist, glutamate.[1][3] At higher concentrations, it can display low-efficacy direct activation.[1][2] The mGluR4 receptor is a Group III metabotropic glutamate receptor, which is negatively coupled to adenylyl cyclase through a Gαi/o protein. Activation of mGluR4 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling cascades.[4] This modulation is believed to be the primary mechanism behind its neuroprotective action, primarily by inhibiting excessive glutamate release in pathological conditions, thus reducing excitotoxicity.[2][5] The neuroprotective activity of (-)-PHCCC has been demonstrated in mixed cultures of mouse cortical neurons against β-amyloid- and NMDA-induced toxicity.[1][2]
Comparative Performance of this compound and Alternatives
The neuroprotective efficacy of this compound has been evaluated alongside other mGluR modulators. The following tables summarize the quantitative data from various in vitro and in vivo studies.
In Vitro Neuroprotection Studies
| Compound | Model | Concentration | Neuroprotective Effect | Reference |
| (-)-PHCCC | NMDA-induced toxicity in mouse cortical neurons | 30-100 µM | Significant reduction in neuronal death | [1] |
| (-)-PHCCC | β-amyloid-induced toxicity in mouse cortical neurons | Lower concentrations than required for NMDA model | Stereoselective neuroprotection | [1] |
| L-AP4 | NMDA-induced toxicity in mouse cortical neurons | Not specified | Reduced neuronal death | [1] |
| CPCCOEt | NMDA-induced toxicity in mouse cortical neurons | Not specified | Neuroprotective (additive effect with (-)-PHCCC) | [1] |
| MSOP | NMDA-induced toxicity in mouse cortical neurons | Not specified | Blocked the neuroprotective effect of (-)-PHCCC | [1] |
In Vivo Neuroprotection Studies
| Compound | Model | Dosing | Neuroprotective Effect | Reference |
| This compound | MPTP-induced Parkinson's disease in mice | 3 or 10 mg/kg (systemic injection) | Protected nigrostriatal neurons against MPTP toxicity | [6] |
| VU0155041 | 6-OHDA rat model of Parkinson's disease | 100 nmol (supranigral treatment) | ~40% histological protection and preservation of motor function | [7][8] |
| L-AP4 | 6-OHDA rat model of Parkinson's disease | Not specified | ~60% protection | [7] |
| CPCCOEt | MPTP-induced Parkinson's disease in mice | 10 mg/kg, i.p. | No effect on MPTP neurotoxicity | [6] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for assessing neuroprotection.
Caption: Simplified signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
NMDA-Induced Excitotoxicity in Cortical Neuronal Cultures
This in vitro model assesses the ability of a compound to protect neurons from excessive NMDA receptor activation.
-
Cell Culture: Primary cortical neurons are harvested from embryonic mice and cultured in appropriate media. Experiments are typically performed on mature cultures (e.g., >22 days in vitro).[9]
-
Treatment: Cultures are pre-incubated with the test compound (e.g., this compound) or vehicle for a specified period.
-
Induction of Excitotoxicity: The culture medium is replaced with a solution containing a high concentration of NMDA (e.g., 100 µM) and a co-agonist like glycine (10 µM) for a short duration (e.g., 10-30 minutes).[1][9]
-
Washout and Incubation: The NMDA-containing solution is removed, and the cultures are washed and returned to the original culture medium for 24 hours.
-
Assessment of Neuronal Death: Cell viability is quantified using methods such as:
-
Data Analysis: The percentage of neuronal death in treated groups is compared to the vehicle-treated control group to determine the neuroprotective efficacy of the compound.
MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to study Parkinson's disease-like neurodegeneration and to evaluate the neuroprotective effects of test compounds.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.[11]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice, typically through subcutaneous or intraperitoneal injections. A common regimen involves multiple injections over a period of time to induce a consistent lesion of the nigrostriatal dopamine system.[3][12][13]
-
Compound Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally) before, during, or after MPTP administration, depending on the study design.[6]
-
Behavioral Testing: Motor function is assessed using tests such as the grid test to evaluate coordination and rigidity.[3]
-
Neurochemical and Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected.
-
Neurochemical Analysis: The levels of dopamine and its metabolites are measured in the striatum using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: The brains are sectioned and stained to visualize and quantify dopaminergic neurons (e.g., using tyrosine hydroxylase immunohistochemistry) in the substantia nigra pars compacta.[7]
-
-
Data Analysis: The extent of dopaminergic neuron loss and motor deficits in the compound-treated group is compared to the MPTP-only group to determine the neuroprotective effect.
Conclusion
This compound demonstrates significant neuroprotective properties in both in vitro and in vivo models of neurological disorders. Its mechanism as a positive allosteric modulator of mGluR4 offers a targeted approach to reducing excitotoxicity. While it shows promise, newer mGluR4 PAMs like VU0155041 have also been developed and show comparable or, in some aspects, improved profiles. The data and protocols presented here provide a foundation for further research and development of mGluR4 modulators as a potential therapeutic strategy for neurodegenerative diseases.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanin rescues cultured rat cortical neurons from NMDA-induced toxicity through the alleviation of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
Independent Verification of PHCCC's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a known positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with alternative compounds. The information presented is supported by experimental data from peer-reviewed studies to facilitate independent verification of its mechanism of action.
Mechanism of Action of this compound
This compound is a selective positive allosteric modulator of mGluR4, a group III metabotropic glutamate receptor.[1][2][3] Unlike orthosteric agonists that bind to the same site as the endogenous ligand glutamate, this compound binds to a distinct allosteric site located within the transmembrane region of the mGluR4 receptor.[1][3] This binding potentiates the receptor's response to glutamate by increasing the potency and maximal efficacy of agonists.[1] At higher concentrations, this compound can also directly activate mGluR4, albeit with low efficacy.[1] The primary signaling pathway initiated by the activation of mGluR4 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
Comparative Analysis of this compound and Alternative mGluR4 Modulators
While this compound has been a valuable tool for studying mGluR4 function, it has limitations such as moderate potency and potential off-target effects, including partial antagonist activity at mGluR1b.[1][3][5] This has led to the development of novel mGluR4 PAMs with improved pharmacological profiles.
Table 1: Comparison of Potency and Efficacy of mGluR4 Positive Allosteric Modulators
| Compound | Type | Potency (EC₅₀/IC₅₀) | Efficacy (% of Glutamate Max) | Selectivity Notes |
| (-)-PHCCC | mGluR4 PAM | ~3 µM (IC₅₀ for mGluR1b antagonism)[3][6], Potency of 870 nM in some assays[7] | Enhances agonist efficacy[1] | Inactive at mGluR2, -3, -5a, -6, -7b, -8a; partial antagonist at mGluR1b[1][3] |
| VU0155041 | mGluR4 PAM | Not specified in snippets | Not specified in snippets | Improved selectivity over this compound[5] |
| VU0359516 (10c) | mGluR4 PAM | >4-fold more potent than (-)-PHCCC[7] | 2-fold enhancement in efficacy compared to (-)-PHCCC[7] | Selective for mGluR4[7] |
| L-AP4 | Group III mGluR Agonist | Not specified in snippets | Agonist | Non-selective for group III mGluRs[1][8] |
| CPCCOEt | mGluR1 Antagonist | Not specified in snippets | Antagonist | Selective for mGluR1[1][3] |
Potency is the concentration of a drug required to produce 50% of its maximal effect (EC₅₀ for agonists/PAMs, IC₅₀ for antagonists).[9][10][11] Efficacy is the maximum effect a drug can produce.[9][10][11]
Experimental Protocols for Characterizing mGluR4 PAMs
The following are summaries of key experimental methodologies used to investigate the mechanism of action of this compound and other mGluR4 modulators.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine if a compound binds to the mGluR4 receptor and with what affinity.
-
Methodology:
-
Prepare cell membranes from cells recombinantly expressing the human mGluR4 (hmGluR4).[3]
-
Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]-L-AP4).
-
Add increasing concentrations of the test compound (e.g., this compound) to compete with the radiolabeled ligand for binding.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the binding affinity (Ki).
-
Functional Assays: Measurement of cAMP Levels
These assays measure the functional consequence of receptor activation, which for mGluR4 is the inhibition of cAMP production.
-
Objective: To determine if a compound modulates the signaling of the mGluR4 receptor.
-
Methodology:
-
Culture cells expressing mGluR4.
-
Stimulate the cells with an agent that increases intracellular cAMP levels, such as forskolin.[2]
-
Treat the cells with the test compound (e.g., this compound) in the presence or absence of a known mGluR4 agonist (e.g., L-AP4).
-
After a specific incubation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA]).
-
A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates agonistic or positive allosteric modulatory activity at mGluR4.
-
Cell Proliferation Assays ([³H]Thymidine Incorporation)
These assays are used to assess the effect of a compound on cell division.
-
Objective: To investigate the downstream cellular effects of mGluR4 modulation.
-
Methodology:
-
Culture cells of interest (e.g., cerebellar granule cell neuroprecursors).[2][12]
-
Treat the cells with the test compound (e.g., this compound).
-
Add [³H]thymidine, a radiolabeled nucleoside that is incorporated into the DNA of dividing cells.
-
After an incubation period, harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
A reduction in [³H]thymidine incorporation suggests an anti-proliferative effect.[2][12]
-
Visualizing the Mechanism of Action
Signaling Pathway of this compound at the mGluR4 Receptor
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the mGluR4 receptor.
Caption: this compound enhances glutamate's effect on mGluR4, inhibiting cAMP production.
Experimental Workflow for Assessing mGluR4 PAM Activity
The following diagram outlines a typical workflow for identifying and characterizing novel mGluR4 positive allosteric modulators.
References
- 1. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Specific Enhancer of Type 4 Metabotropic Glutamate Receptors, Reduces Proliferation and Promotes Differentiation of Cerebellar Granule Cell Neuroprecursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Re-exploration of the this compound Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Does potency predict clinical efficacy? Illustration through an antihistamine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniba.it [uniba.it]
- 12. This compound, a specific enhancer of type 4 metabotropic glutamate receptors, reduces proliferation and promotes differentiation of cerebellar granule cell neuroprecursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of PHCCC Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the enantiomers of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The pharmacological activity of this compound resides exclusively in its (-)-enantiomer, while the (+)-enantiomer is considered inactive.[1][2] This guide summarizes the available experimental data, details the methodologies of key in vivo experiments, and visualizes the underlying signaling pathways.
Data Presentation: In Vivo Efficacy of this compound Enantiomers
The in vivo effects of (-)-PHCCC have been demonstrated in various animal models of neurological and psychiatric disorders. In contrast, the (+)-enantiomer has been shown to be inactive in in vitro assays, and to date, no significant in vivo activity has been reported.[2]
| In Vivo Model | This compound Enantiomer | Dose and Administration | Observed Effect | Citation |
| Haloperidol-Induced Catalepsy (Rat Model of Parkinson's Disease) | (-)-PHCCC | Not specified in abstracts | Reversal of akinesia | [3] |
| (+)-PHCCC | Not reported | Assumed inactive based on in vitro data | [2] | |
| Vogel Conflict Test (Rat Model of Anxiety) | (-)-PHCCC | 1-10 nmol (intra-amygdala) | Dose-dependent increase in punished licks (anxiolytic effect) | [4] |
| (+)-PHCCC | Not reported | Assumed inactive based on in vitro data | [2] | |
| Pentylenetetrazole (PTZ)-Induced Seizures (Rat Model of Epilepsy) | Racemic this compound | 1, 3, 10, and 20 mg/kg | Proconvulsant action; potentiation of PTZ-induced seizures |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the in vivo experiments.
References
A Comparative Guide to PHCCC and Next-Generation mGluR4 Positive Allosteric Modulators for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), a foundational pharmacological tool for studying the metabotropic glutamate receptor 4 (mGluR4), with several next-generation positive allosteric modulators (PAMs). The development of these newer compounds has been driven by the need for improved potency, selectivity, and pharmacokinetic properties to better elucidate the therapeutic potential of mGluR4 in various neurological and psychiatric disorders.
Performance Comparison of mGluR4 PAMs
The following tables summarize the key pharmacological and physicochemical properties of this compound and its alternatives. These data have been compiled from various preclinical studies to facilitate a direct comparison of their performance as research tools.
Table 1: Pharmacological Profile of mGluR4 Positive Allosteric Modulators
| Compound | Chemical Class | EC₅₀ (human mGluR4) | EC₅₀ (rat mGluR4) | Selectivity Profile | Key Features |
| (-)-PHCCC | Cyclopropyl-chromenone | ~4.1 µM[1][2] | ~4.1 µM | Partial antagonist at mGluR1b; agonist at mGluR6.[3][4] | First selective mGluR4 PAM, but has off-target effects and poor solubility.[2][5] |
| VU0155041 | Cyclohexanecarboxylic acid derivative | ~798 nM[6][7] | ~693 nM[6][7] | Highly selective for mGluR4 over other mGluRs.[5] | More potent than this compound with improved solubility; also exhibits partial agonist activity.[5][7] |
| ADX88178 | Thiazolopyrazole | ~4 nM[7][8] | ~9 nM[9] | Highly selective for mGluR4 (EC₅₀ > 30 µM for other mGluRs).[7] | Potent, selective, and orally bioavailable with good brain penetration.[9][10] |
| Lu AF21934 | Cyclohexanedicarboxamide | ~500 nM[4] | Not explicitly reported | Selective for mGluR4 over mGluR6 (EC₅₀ = 7 µM) and a panel of other CNS targets. | Brain-penetrant with demonstrated anxiolytic-like effects in vivo.[4] |
| Foliglurax (PXT002331) | Thienopyridine derivative | ~79 nM[11][12] | ~47 nM[11][12] | Highly selective for mGluR4. | Advanced to Phase II clinical trials for Parkinson's disease, but development was discontinued.[11][13] |
Table 2: Physicochemical Properties of mGluR4 Positive Allosteric Modulators
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| (-)-PHCCC | C₁₇H₁₄N₂O₃ | 294.30[6] | 2.6[6] | 70.9[6] | 2[6] | 4[6] |
| VU0155041 | C₁₄H₁₅Cl₂NO₃ | 316.18 | 3.2 | 66.4 | 2 | 3 |
| ADX88178 | C₁₂H₁₂N₆S | 272.33 | 2.1 | 101.9 | 2 | 6 |
| Lu AF21934 | C₁₄H₁₆Cl₂N₂O₂ | 315.20 | 3.1 | 58.4 | 2 | 2 |
| Foliglurax (PXT002331) | C₂₃H₂₃N₃O₃S | 421.52[14] | 3.93[11] | 65.8[11] | 1[11] | 6[11] |
Key Experimental Protocols
The validation of mGluR4 PAMs relies on a series of in vitro functional assays. Below are detailed methodologies for three key experiments.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to mGluR4 upon agonist and PAM binding.
Protocol:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human or rat mGluR4 are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) and subsequent centrifugation. The final pellet is resuspended in assay buffer.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: To each well of a 96-well plate, add:
-
Cell membranes (10-20 µg of protein)
-
GDP (10 µM final concentration)
-
Test compound (varying concentrations) and a sub-maximal concentration of glutamate (e.g., EC₂₀)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for the potentiation of glutamate-stimulated [³⁵S]GTPγS binding.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled mGluR4 activation.
Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing mGluR4 are seeded in 96-well plates and grown to confluence.
-
Pre-incubation: The growth medium is replaced with a stimulation buffer (e.g., HBSS containing 20 mM HEPES and a phosphodiesterase inhibitor like 0.5 mM IBMX) and the cells are pre-incubated for 15-30 minutes at 37°C.
-
Compound Addition: Test compounds (PAMs) are added at various concentrations along with a fixed concentration of glutamate (e.g., EC₂₀).
-
Forskolin Stimulation: Forskolin (1-10 µM final concentration) is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: The plates are incubated for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: The reaction is stopped by cell lysis, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP production are plotted to determine the IC₅₀ values of the PAMs in the presence of glutamate.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay is used for Gq-coupled receptors, but mGluR4 (a Gi/o-coupled receptor) can be assayed by co-expressing a chimeric G protein (e.g., Gαqi5) that redirects the signal through the phospholipase C pathway, leading to calcium release.
Protocol:
-
Cell Culture: HEK293 cells stably co-expressing mGluR4 and a chimeric G protein (e.g., Gαqi5) are seeded in black-walled, clear-bottom 96- or 384-well plates and grown overnight.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for 1 hour at 37°C.
-
Compound Preparation: A plate containing the test compounds (PAMs) at various concentrations is prepared.
-
FLIPR Measurement: The cell plate and the compound plate are placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken.
-
Compound Addition: The instrument adds the test compounds to the cell plate, and the fluorescence is monitored continuously to detect any direct agonist activity.
-
Glutamate Addition: After a short pre-incubation with the PAM, a sub-maximal concentration of glutamate (e.g., EC₂₀) is added, and the change in fluorescence, indicating intracellular calcium mobilization, is recorded.
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to determine the EC₅₀ for the potentiation of the glutamate-induced calcium response.
Visualizing Pathways and Workflows
The following diagrams illustrate the mGluR4 signaling pathway, a typical experimental workflow for validating mGluR4 PAMs, and a logical comparison of the discussed compounds.
Caption: mGluR4 signaling pathway.
Caption: Experimental workflow for mGluR4 PAM validation.
Caption: Logical comparison of mGluR4 PAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. This compound, (+)- | C17H14N2O3 | CID 6604796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foliglurax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Foliglurax - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistics for Handling PHCCC
Disclaimer: This document provides a general framework for the safe handling of the research chemical PHCCC, based on established laboratory safety principles. The official Safety Data Sheet (SDS) provided by the manufacturer for your specific batch of this compound is the primary and authoritative source of information. Always read and understand the SDS before any handling, storage, or disposal.
This compound is a research chemical identified as a glutamate receptor ligand, with the IUPAC name (−)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide.[1] It is often supplied as a powder and is soluble in dimethyl sulfoxide (DMSO).[2] As with any potent research compound, a thorough risk assessment is mandatory before beginning any experimental work.
Hazard Assessment and Risk Mitigation
Before working with this compound, a comprehensive hazard assessment must be conducted.[3] This process involves identifying potential chemical, physical, and toxicological hazards and implementing control measures to minimize risk.
Detailed Methodology for Hazard Assessment:
-
Information Gathering: Obtain the most recent Safety Data Sheet (SDS) for this compound from the supplier. The SDS contains critical information on hazards, safe handling, and emergency procedures.[4]
-
Hazard Identification: Review the SDS to identify the specific hazards associated with this compound. Key sections to consult include "Hazards Identification," "Toxicological Information," and "Physical and Chemical Properties." Determine potential routes of exposure, such as inhalation of powder, skin contact, or ingestion.[5]
-
Exposure Evaluation: Assess the experimental protocol to determine where and how exposure could occur. Consider the quantity of this compound being used, the duration of the experiment, and the procedures involved (e.g., weighing, dissolving, administering).[4]
-
Control Selection: Based on the identified hazards and potential for exposure, select appropriate control measures. This follows the "hierarchy of controls":
-
Elimination/Substitution: Not applicable as the chemical is required for research.
-
Engineering Controls: Use of a certified chemical fume hood, glove box, or other ventilated enclosure is the primary means of exposure control.[6]
-
Administrative Controls: Establish Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.[7]
-
Personal Protective Equipment (PPE): Select PPE as the final line of defense against exposure.[6]
-
-
Documentation and Review: Document the risk assessment and review it periodically or whenever there is a change in the experimental protocol.
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and must be based on a task-specific hazard assessment.[3] For a potent compound like this compound, robust protection is necessary.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid this compound | Chemical splash goggles and face shield[3] | Double nitrile gloves or nitrile inner gloves with chemically resistant outer gloves (e.g., butyl rubber)[3][8] | Disposable solid-front lab coat or gown; disposable sleeve covers | NIOSH-approved respirator (e.g., N95 or higher) may be required based on the quantity and potential for aerosolization.[9][10] |
| Preparing Solutions (e.g., in DMSO) | Chemical splash goggles[6] | Chemically resistant gloves (consult manufacturer's guide for DMSO compatibility)[8] | Chemically resistant lab coat or apron over a standard lab coat | Work must be performed in a certified chemical fume hood.[6] |
| In Vitro / In Vivo Administration | Safety glasses with side shields or chemical splash goggles[3] | Appropriate chemically resistant gloves[8] | Standard lab coat | Dependent on the specific procedure and risk of aerosol generation. |
Note: Always inspect PPE for damage before use and remove it carefully to avoid cross-contamination.
Operational Plan: Safe Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (e.g., microbalance, vials, solvents) and waste containers are inside the hood before you begin.
-
Post signage indicating that a potent compound is in use.
-
-
Donning PPE: Put on all required PPE as determined by your risk assessment before entering the designated handling area.
-
Handling:
-
Weighing: Carefully weigh the solid this compound on a microbalance inside the fume hood. Use a spatula and handle gently to prevent aerosolization.
-
Solubilization: Add the solvent (e.g., DMSO) slowly to the vial containing the this compound powder. Cap the vial and mix using a vortex or sonicator as required. Keep the container closed as much as possible.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate deactivating solution or cleaning agent.
-
Segregate and dispose of all contaminated materials in the designated hazardous waste containers.[11]
-
-
Doffing PPE: Remove PPE in the correct order (e.g., gloves first) to prevent contamination of skin and clothing. Wash hands thoroughly immediately after removing PPE.
Disposal Plan
Chemical waste must be managed according to institutional and local regulations.[12] Never dispose of chemical waste down the drain unless explicitly permitted by safety authorities.[13]
-
Solid Waste:
-
Unused this compound: Dispose of as hazardous chemical waste.
-
Contaminated PPE: Gloves, wipes, bench paper, and disposable lab coats should be collected in a clearly labeled hazardous waste container.[14]
-
-
Liquid Waste:
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
Workflow for Handling Potent Research Compounds
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. besmart.ie [besmart.ie]
- 8. mjhughes.com [mjhughes.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
